Technical Documentation Center

5-Hydroxyquinoline-8-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Hydroxyquinoline-8-carbonitrile
  • CAS: 936345-80-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic routes for obtaining 5-hydroxyquinoline-8-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for obtaining 5-hydroxyquinoline-8-carbonitrile, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, strategic considerations for experimental design, and detailed protocols for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of the 5-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The introduction of a carbonitrile group at the 8-position, coupled with a hydroxyl group at the 5-position, yields 5-hydroxyquinoline-8-carbonitrile, a molecule with intriguing potential for further chemical elaboration and biological evaluation. The electron-withdrawing nature of the nitrile group can significantly modulate the electronic properties and chelating ability of the quinoline ring system, making it a target of interest for the development of novel therapeutic agents and functional materials.[2]

Strategic Approaches to the Synthesis of 5-Hydroxyquinoline-8-carbonitrile

The synthesis of 5-hydroxyquinoline-8-carbonitrile can be approached through two primary retrosynthetic pathways, each with its own set of advantages and experimental considerations.

Route A: The Sandmeyer Reaction of 8-Amino-5-hydroxyquinoline

This classical and reliable method involves the diazotization of an aromatic amine followed by displacement with a cyanide salt, typically catalyzed by a copper(I) salt.[1] This approach is attractive due to the commercial availability of starting materials and the well-established nature of the Sandmeyer reaction.

Route B: Cyanation of 8-Bromo-5-hydroxyquinoline

An alternative strategy involves the palladium-catalyzed cyanation of an aryl halide precursor. This method offers a different set of reaction conditions and may be advantageous in cases where the Sandmeyer reaction proves to be low-yielding or incompatible with other functional groups.

The following sections will detail the multi-step synthesis beginning from commercially available 8-hydroxyquinoline, with a primary focus on the more established Sandmeyer reaction pathway.

A Multi-Step Synthetic Pathway to 5-Hydroxyquinoline-8-carbonitrile

The overall synthetic scheme is a three-step process starting from 8-hydroxyquinoline.

Synthesis_Pathway Start 8-Hydroxyquinoline Step1 Nitration Start->Step1 Intermediate1 8-Hydroxy-5-nitroquinoline Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 8-Amino-5-hydroxyquinoline Step2->Intermediate2 Step3 Sandmeyer Reaction Intermediate2->Step3 FinalProduct 5-Hydroxyquinoline-8-carbonitrile Step3->FinalProduct

A multi-step synthesis of 5-hydroxyquinoline-8-carbonitrile.

Step 1: Nitration of 8-Hydroxyquinoline to 8-Hydroxy-5-nitroquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline at the 5-position. The hydroxyl group at the 8-position is an activating, ortho-, para-director, while the pyridine ring is deactivating. This directing effect favors substitution at the 5- and 7-positions. Careful control of reaction conditions is crucial to favor mono-nitration at the desired 5-position.

Experimental Protocol:

A two-stage method is employed for the efficient preparation of 8-hydroxy-5-nitroquinoline.[3] This involves the initial nitrosation of 8-hydroxyquinoline followed by oxidation of the resulting nitroso derivative with nitric acid.[3] The conditions for both the nitrosation and oxidation steps, including nitric acid concentration, temperature, and reaction time, should be carefully optimized to maximize the yield of the desired product.[3]

Step 2: Reduction of 8-Hydroxy-5-nitroquinoline to 8-Amino-5-hydroxyquinoline

The nitro group of 8-hydroxy-5-nitroquinoline is then reduced to an amino group to furnish the key intermediate, 8-amino-5-hydroxyquinoline. This transformation is typically achieved using a reducing agent such as tin(II) chloride in the presence of a strong acid.

Experimental Protocol:

To a solution of 8-hydroxy-5-nitroquinoline in a suitable solvent such as ethanol, an excess of a reducing agent like sodium dithionite or catalytic hydrogenation over palladium on carbon can be employed. The reaction progress should be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and can be purified by recrystallization.

Step 3: Sandmeyer Reaction of 8-Amino-5-hydroxyquinoline to 5-Hydroxyquinoline-8-carbonitrile

This is the final and most critical step in this synthetic sequence. The Sandmeyer reaction allows for the conversion of the amino group at the 8-position into a nitrile group.[1]

Experimental Protocol:

  • Diazotization: 8-Amino-5-hydroxyquinoline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide in a suitable solvent is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-hydroxyquinoline-8-carbonitrile.

Alternative Synthetic Route: Cyanation of 8-Bromo-5-hydroxyquinoline

An alternative approach to 5-hydroxyquinoline-8-carbonitrile involves the cyanation of a halogenated precursor.

Alternative_Pathway Start 8-Hydroxyquinoline Step1 Bromination Start->Step1 Intermediate1 8-Bromo-5-hydroxyquinoline Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 FinalProduct 5-Hydroxyquinoline-8-carbonitrile Step2->FinalProduct

An alternative synthesis via bromination and cyanation.

Step 1: Bromination of 8-Hydroxyquinoline

The regioselective bromination of 8-hydroxyquinoline can be achieved using a suitable brominating agent. The reaction conditions need to be carefully controlled to favor the formation of the 8-bromo isomer.

Experimental Protocol:

8-Hydroxyquinoline can be treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or chloroform. The reaction may be initiated by light or a radical initiator. The progress of the reaction should be monitored by TLC, and upon completion, the product can be isolated and purified.

Step 2: Cyanation of 8-Bromo-5-hydroxyquinoline

The bromo-substituted intermediate can then be converted to the desired nitrile using a palladium-catalyzed cyanation reaction.

Experimental Protocol:

8-Bromo-5-hydroxyquinoline is reacted with a cyanide source, such as zinc cyanide or potassium cyanide, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand (e.g., dppf). The reaction is typically carried out in a polar aprotic solvent like DMF or DMA at elevated temperatures. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

Characterization of 5-Hydroxyquinoline-8-carbonitrile

The identity and purity of the synthesized 5-hydroxyquinoline-8-carbonitrile should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring system with characteristic chemical shifts and coupling constants. The presence of a hydroxyl proton signal.
¹³C NMR Resonances for all carbon atoms in the molecule, including the quaternary carbon of the nitrile group (typically in the range of 115-125 ppm).
IR Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. A broad absorption for the hydroxyl (O-H) group.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₀H₆N₂O.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of 5-hydroxyquinoline-8-carbonitrile. The multi-step synthesis starting from 8-hydroxyquinoline via nitration, reduction, and a subsequent Sandmeyer reaction represents a well-established and logical approach. The alternative route involving bromination followed by cyanation provides a valuable alternative. The choice of synthetic strategy will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher. The detailed protocols and characterization guidelines provided herein are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. BenchChem.
  • Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.
  • McClenaghan, N. D., Passalacqua, R., Loiseau, F., Campagna, S., & Verheyde, B. (2005). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

  • Patents, Google. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
  • Patents, Google. (2018).
  • ResearchGate. (2025).
  • Sielc.com. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

  • Singh, N., & Kumar, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3149-3176.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxyquinoline-8-carbonitrile

Abstract 5-Hydroxyquinoline-8-carbonitrile is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a chelating 8-hydroxyquinoline core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Hydroxyquinoline-8-carbonitrile is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a chelating 8-hydroxyquinoline core and a versatile carbonitrile group, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to 5-hydroxyquinoline-8-carbonitrile, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind two plausible synthetic routes: the Sandmeyer reaction starting from 8-amino-5-hydroxyquinoline and the cyanation of an 8-halo-5-hydroxyquinoline intermediate. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and offers insights into the mechanistic underpinnings of these transformations.

Introduction: The Significance of the 5-Hydroxyquinoline-8-carbonitrile Scaffold

The 8-hydroxyquinoline moiety is a privileged structure in medicinal chemistry, renowned for its ability to chelate metal ions. This property is implicated in the biological activities of numerous 8-hydroxyquinoline derivatives, which span a wide therapeutic spectrum, including antimicrobial, anticancer, and neuroprotective effects[1]. The introduction of a carbonitrile group at the 8-position of the 5-hydroxyquinoline core further enhances the synthetic utility of the molecule. The nitrile functionality can be readily transformed into other important chemical groups, such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse array of novel compounds for biological screening and materials science applications.

This guide will explore the most logical and established chemical strategies to access 5-hydroxyquinoline-8-carbonitrile, providing a robust framework for its synthesis in a laboratory setting.

Strategic Synthesis Pathways

Two principal retrosynthetic approaches are considered for the synthesis of 5-hydroxyquinoline-8-carbonitrile. These pathways diverge in the method of introducing the nitrile functionality, each with its own set of advantages and experimental considerations.

retrosynthesis cluster_0 Pathway 1: Sandmeyer Reaction cluster_1 Pathway 2: Cyanation of 8-Haloquinoline target 5-Hydroxyquinoline-8-carbonitrile amino 8-Amino-5-hydroxyquinoline amino->target NaNO₂, HCl, CuCN nitro 5-Hydroxy-8-nitroquinoline nitro->amino Reduction (e.g., SnCl₂, H₂/Pd-C) start1 8-Hydroxyquinoline start1->nitro Nitration (e.g., HNO₃, H₂SO₄) halo 8-Halo-5-hydroxyquinoline (X = Br, I) halo->target Cyanation (e.g., CuCN or Pd-cat.) start2 8-Hydroxyquinoline start2->halo Halogenation (e.g., NBS, I₂/HIO₃)

Caption: Retrosynthetic analysis of 5-Hydroxyquinoline-8-carbonitrile.

Pathway 1: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate derived from a primary aromatic amine[2][3]. This pathway commences with the synthesis of 8-amino-5-hydroxyquinoline.

Synthesis of 8-Amino-5-hydroxyquinoline Precursor

The synthesis of the key amine intermediate can be achieved in two steps from the commercially available 8-hydroxyquinoline.

Step 1: Nitration of 8-Hydroxyquinoline to 5-Hydroxy-8-nitroquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline. The hydroxyl group at the 8-position is an ortho-, para-director. However, due to steric hindrance at the 7-position, nitration is expected to occur at the 5- and 7-positions. Judicious control of reaction conditions can favor the formation of the 5-nitro isomer. A two-stage method involving nitrosation followed by oxidation has been shown to be an efficient route to 8-hydroxy-5-nitroquinoline[4].

Step 2: Reduction of 5-Hydroxy-8-nitroquinoline to 8-Amino-5-hydroxyquinoline

The nitro group is then reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. A method using hydrazine hydrate with a Pd/C catalyst in isopropanol has been reported for the synthesis of 5-amino-8-hydroxyquinoline from 5-nitro-8-hydroxyquinoline[5]. An analogous approach can be applied for the reduction of 5-hydroxy-8-nitroquinoline.

pathway1 start 8-Hydroxyquinoline nitro 5-Hydroxy-8-nitroquinoline start->nitro HNO₃ / H₂SO₄ amino 8-Amino-5-hydroxyquinoline nitro->amino Reduction (e.g., SnCl₂ / HCl) diazonium 5-Hydroxyquinoline-8-diazonium salt amino->diazonium NaNO₂ / HCl 0-5 °C target 5-Hydroxyquinoline-8-carbonitrile diazonium->target CuCN

Caption: Synthetic scheme for Pathway 1 via Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

Protocol 1: Synthesis of 5-Hydroxyquinoline-8-carbonitrile via Sandmeyer Reaction

Materials:

  • 8-Amino-5-hydroxyquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled water

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 8-amino-5-hydroxyquinoline in a minimal amount of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The completion of diazotization can be monitored by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction is typically observed, often with the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture and neutralize it with a sodium carbonate solution. The crude product will precipitate.

  • Filter the precipitate, wash with water, and dry.

  • Purification: The crude 5-hydroxyquinoline-8-carbonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Rationale and Causality:

  • Low Temperature for Diazotization: The diazonium salt is unstable and can decompose at higher temperatures, hence the strict temperature control is crucial for a good yield[3].

  • Copper(I) Catalyst: The copper(I) ion is essential for the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile through a radical mechanism[2].

Pathway 2: Synthesis via Cyanation of an 8-Halo-5-hydroxyquinoline

An alternative and often more modern approach involves the substitution of a halogen atom at the 8-position with a cyanide group. This pathway requires the initial synthesis of an 8-halo-5-hydroxyquinoline, typically 8-bromo-5-hydroxyquinoline.

Synthesis of 8-Bromo-5-hydroxyquinoline Precursor

The regioselective bromination of 8-hydroxyquinoline can be challenging as positions 5 and 7 are both activated. However, by controlling the reaction conditions and the brominating agent, it is possible to achieve bromination at the desired position. Often, a mixture of mono- and di-brominated products is obtained, requiring chromatographic separation[6]. A protocol for the synthesis of 5,7-dibromo-8-hydroxyquinoline is available, which suggests that direct bromination is feasible[7].

Cyanation of 8-Bromo-5-hydroxyquinoline

Two primary methods are employed for the cyanation of aryl halides: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation.

Rosenmund-von Braun Reaction: This method traditionally uses stoichiometric amounts of copper(I) cyanide at high temperatures[8]. The mechanism is thought to involve an oxidative addition of the aryl halide to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination of the aryl nitrile.

Palladium-Catalyzed Cyanation: These reactions offer milder conditions and greater functional group tolerance. A variety of palladium catalysts and cyanide sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) can be used[9]. The catalytic cycle typically involves oxidative addition, transmetalation with the cyanide source, and reductive elimination.

pathway2 start 8-Hydroxyquinoline bromo 8-Bromo-5-hydroxyquinoline start->bromo Bromination (e.g., NBS) target 5-Hydroxyquinoline-8-carbonitrile bromo->target Cyanation (CuCN or Pd-cat.)

Caption: Synthetic scheme for Pathway 2 via cyanation of an 8-haloquinoline.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

Protocol 2: Synthesis of 5-Hydroxyquinoline-8-carbonitrile via Palladium-Catalyzed Cyanation

Materials:

  • 8-Bromo-5-hydroxyquinoline

  • Zinc Cyanide (Zn(CN)₂)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf)

  • Anhydrous Solvent (e.g., DMF, DMA, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 8-bromo-5-hydroxyquinoline, zinc cyanide (typically 0.6-1.0 equivalents), the palladium catalyst, and the ligand (if required).

  • Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble palladium species.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale and Causality:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

  • Zinc Cyanide: Zn(CN)₂ is often preferred over other cyanide sources due to its lower toxicity and better performance in many palladium-catalyzed systems.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Sandmeyer ReactionPathway 2: Cyanation of 8-Haloquinoline
Starting Material 8-Amino-5-hydroxyquinoline8-Bromo-5-hydroxyquinoline
Key Reagents NaNO₂, HCl, CuCNCuCN or Pd catalyst, Zn(CN)₂
Reaction Conditions Low temperature for diazotization, then heatingModerate to high temperatures
Advantages Well-established, classical methodMilder conditions with Pd-catalysis, broader functional group tolerance
Disadvantages Diazonium salts can be unstableSynthesis of the 8-halo precursor can be challenging in terms of regioselectivity. Palladium catalysts can be expensive.
Safety Concerns Handling of unstable diazonium salts, toxic cyanidesToxic cyanides, handling of pyrophoric reagents if using certain Pd catalysts

Conclusion

The synthesis of 5-hydroxyquinoline-8-carbonitrile can be effectively achieved through at least two strategic pathways. The choice between the Sandmeyer reaction and the cyanation of an 8-halo precursor will depend on the availability of starting materials, the scale of the synthesis, and the specific expertise and equipment available in the laboratory. For academic and small-scale synthesis, the palladium-catalyzed cyanation of 8-bromo-5-hydroxyquinoline offers a modern and potentially higher-yielding route, provided the precursor can be obtained in good purity. The Sandmeyer reaction, while more traditional, remains a robust and viable option, particularly if 8-amino-5-hydroxyquinoline is readily accessible. Further optimization of reaction conditions for either pathway will be crucial for achieving high yields and purity of the target compound, a valuable building block for future discoveries in drug development and materials science.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Method for preparing 5-amino-8-hydroxyquinoline. (n.d.). Google Patents.
  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. (2023). Retrieved January 27, 2026, from [Link]

  • Process for the transition metal catalyzed cyanation of aryl/vinyl halides. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Sandmeyer reaction (video). (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 27, 2026, from [Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. (2016). YouTube. Retrieved January 27, 2026, from [Link]

  • Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]

Sources

Foundational

Foreword: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxyquinoline-8-carbonitrile The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in chemical and pharmaceutical sciences. Its inherent ability t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Hydroxyquinoline-8-carbonitrile

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in chemical and pharmaceutical sciences. Its inherent ability to act as a potent bidentate chelating agent, coupled with a versatile electronic nature, has established its derivatives as critical components in fields ranging from medicinal chemistry to materials science.[1][2] The introduction of specific functional groups onto this core structure allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, strategically functionalized derivative: 5-Hydroxyquinoline-8-carbonitrile. The presence of a hydroxyl group at the 5-position and a nitrile group at the 8-position creates a unique electronic and steric environment, modulating the foundational properties of the quinoline ring system. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the core chemical properties, reactivity, and potential applications of this important molecule.

Molecular Identity and Physicochemical Characteristics

5-Hydroxyquinoline-8-carbonitrile is a solid organic compound distinguished by the quinoline bicyclic system, functionalized with a hydroxyl (-OH) group and a nitrile (-C≡N) group. These functionalities are key determinants of its chemical behavior.

Diagram 1: Chemical Structure of 5-Hydroxyquinoline-8-carbonitrile

A 2D representation of the 5-Hydroxyquinoline-8-carbonitrile molecule.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 936345-80-1[3]
Molecular Formula C₁₀H₆N₂O[3]
Molecular Weight 170.17 g/mol [3][4]
Appearance White to pale yellow crystalline powder[5]
Melting Point 174 °C[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO.[5]
Storage Sealed in a dry environment at 2-8°C[3]

Synthesis and Purification

The synthesis of substituted quinolines can be achieved through various established methodologies. For 5-Hydroxyquinoline-8-carbonitrile, a common approach involves the modification of a pre-existing 8-hydroxyquinoline scaffold. One plausible and documented route involves the hydrolysis of a related precursor.

Protocol: Synthesis via Hydrolysis

This protocol outlines the synthesis of 5-Hydroxyquinoline-8-carbonitrile from a suitable amide precursor, demonstrating a common transformation in organic synthesis.

Step 1: Reaction Setup

  • To a solution of 5-chloro-8-hydroxyquinoline-7-carboxamide (or a similar precursor) (0.5 mmol) in a mixture of ethanol (3 mL) and H₂O (3 mL), add sodium hydroxide (1M aq., 0.5 mL).[6]

  • Equip the reaction flask with a reflux condenser.

Step 2: Reflux

  • Heat the reaction mixture to reflux and maintain stirring for 1 hour.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Isolation

  • After cooling to room temperature, remove the ethanol under reduced pressure (in vacuo).[6]

  • Adjust the pH of the remaining aqueous solution to 5 using an appropriate acid (e.g., 1M HCl).[6]

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the precipitate with cold water and dry thoroughly to yield 5-Hydroxyquinoline-8-carbonitrile as a white solid.[6]

Diagram 2: Synthetic Workflow Overview

G start Precursor (e.g., Amide derivative) reagents NaOH, Ethanol/H₂O start->reagents Add reflux Reflux (1 hr) reagents->reflux Heat workup Ethanol Removal & pH Adjustment reflux->workup product 5-Hydroxyquinoline-8-carbonitrile (Precipitate) workup->product purify Filtration & Drying product->purify final Pure Product purify->final

A simplified flowchart for the synthesis of 5-Hydroxyquinoline-8-carbonitrile.

Spectral and Analytical Characterization

Unambiguous characterization is paramount for confirming the identity and purity of a synthesized compound. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Table 2: Spectroscopic Data for Structural Elucidation

TechniqueExpected Characteristics
¹H NMR Aromatic protons in the region of 6.9-8.9 ppm, with distinct chemical shifts and coupling constants dictated by the positions on the quinoline rings. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Resonances for ten unique carbon atoms, including the nitrile carbon (~115-120 ppm), aromatic carbons (~110-150 ppm), and the carbon bearing the hydroxyl group (~150-160 ppm).
IR Spectroscopy Characteristic absorption bands: a broad peak for the O-H stretch (~3200-3600 cm⁻¹), a sharp peak for the C≡N stretch (~2220-2260 cm⁻¹), and various peaks for C=C and C=N stretches in the aromatic region (~1500-1650 cm⁻¹).[6]
Mass Spec (MS) The electron impact mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 170.17).[7]
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of organic compounds. The chelating nature of 8-HQ derivatives can complicate analysis on standard silica columns due to interactions with trace metal ions, leading to poor peak shape.[8] A robust method using a specialized column is recommended.

Step 1: Instrument and Column Setup

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Primesep 200, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode column).[8]

  • Mobile Phase: 30% Acetonitrile (ACN) with 0.1% Phosphoric Acid (H₃PO₄) in water.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 250 nm.[8]

Step 2: Sample Preparation

  • Prepare a stock solution of 5-Hydroxyquinoline-8-carbonitrile in a suitable solvent (e.g., mobile phase or ACN/water mixture) at a concentration of ~1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Step 3: Analysis

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

  • Run the analysis and integrate the resulting peak(s) to determine purity. A high-quality, symmetrical peak is expected with this method.[8]

Chemical Reactivity and Mechanistic Insights

The chemical personality of 5-Hydroxyquinoline-8-carbonitrile is defined by the interplay of its quinoline core and its hydroxyl and nitrile functional groups.

Metal Chelation: The Hallmark of 8-Hydroxyquinolines

The defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a bidentate chelating agent for a wide range of metal ions.[2] The nitrogen atom of the pyridine ring and the adjacent deprotonated hydroxyl group form a stable five-membered ring with a metal cation.[9] This property is central to many of its applications.

  • Mechanism: The phenolic proton is acidic and can be lost to form a phenoxide ion. This, along with the lone pair of electrons on the quinoline nitrogen, coordinates with a metal ion.

  • Influence of Substituents: The electron-withdrawing nature of the nitrile group at the 8-position is expected to increase the acidity of the 5-hydroxyl proton, potentially influencing the stability constants of the resulting metal complexes compared to unsubstituted 5-hydroxyquinoline.

  • Applications: This chelating ability is the basis for its use in analytical chemistry for metal detection, as fluorescent sensors (chelation often enhances fluorescence), and in medicinal chemistry to target metalloenzymes or disrupt metal homeostasis in pathogenic cells.[10]

Diagram 3: Metal Chelation by the 8-Hydroxyquinoline Scaffold

The nitrogen and hydroxyl oxygen of the 8-HQ core form a stable complex with a metal ion.

Reactivity of Functional Groups
  • Hydroxyl Group: The phenolic -OH group can undergo standard reactions such as etherification (e.g., Williamson ether synthesis) and esterification to produce a variety of derivatives. These modifications are often employed in drug development to improve properties like solubility or cell permeability.[11]

  • Nitrile Group: The -C≡N group is a versatile functional handle. It can be:

    • Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (5-hydroxyquinoline-8-carboxylic acid).

    • Reduced using reagents like LiAlH₄ to yield the corresponding primary amine (8-(aminomethyl)-5-hydroxyquinoline).

  • Aromatic Ring: The quinoline ring system can undergo electrophilic aromatic substitution . The activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing nitrile group will collectively influence the position of any incoming electrophile.

Applications in Scientific Research and Drug Development

The unique combination of a chelating core and specific functional groups makes 5-Hydroxyquinoline-8-carbonitrile a molecule of significant interest.

  • Medicinal Chemistry: 8-HQ derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[2][11] The ability to chelate metal ions is often integral to their mechanism of action, for instance, by inhibiting metalloenzymes essential for pathogen survival or tumor growth.[2] This compound serves as a valuable starting point for developing novel therapeutic agents.

  • Fluorescent Chemosensors: Chelation of metal ions by 8-HQ derivatives frequently leads to a significant enhancement of fluorescence emission. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is due to increased molecular rigidity and prevention of photoinduced proton transfer. This makes 5-Hydroxyquinoline-8-carbonitrile a candidate for the development of selective and sensitive fluorescent probes for detecting specific metal ions in biological or environmental samples.

  • Synthetic Building Block: As a bifunctional molecule, it is a versatile intermediate in organic synthesis. The hydroxyl and nitrile groups can be selectively modified to construct more complex molecules, including polydentate ligands, polymers, and advanced pharmaceutical intermediates.[12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

5-Hydroxyquinoline-8-carbonitrile is a strategically designed molecule that builds upon the potent chemical and biological properties of the 8-hydroxyquinoline scaffold. Its defining features—metal chelation, versatile functional groups for further modification, and inherent potential for biological activity and fluorescence applications—make it a compound of high value for researchers in drug discovery, materials science, and analytical chemistry. This guide provides the foundational knowledge required to handle, characterize, and strategically employ this compound in advanced scientific applications.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). Olon. Retrieved January 27, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxy-2-quinolinecarbonitrile. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021, January 11). SciRP.org. Retrieved January 27, 2026, from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. (2020, December 30). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Hydroxyquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Hydroxyquinoline-8-carbonitrile (CAS Number: 936345-80-1), a heterocyclic organic compound with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Hydroxyquinoline-8-carbonitrile (CAS Number: 936345-80-1), a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, this molecule integrates the well-established biological and coordination properties of the quinoline scaffold with the unique reactivity of a nitrile group. This document will delve into its chemical properties, potential synthetic routes, and prospective applications, offering a forward-looking perspective for researchers in drug discovery and materials development.

Core Molecular Attributes and Physicochemical Properties

5-Hydroxyquinoline-8-carbonitrile is a solid, likely crystalline, compound with a molecular formula of C₁₀H₆N₂O and a molecular weight of approximately 170.17 g/mol .[1][2] The structure features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A hydroxyl (-OH) group is substituted at the 5-position, and a nitrile (-CN) group is at the 8-position.

The presence of the hydroxyl group and the nitrogen atom in the quinoline ring system makes 5-Hydroxyquinoline-8-carbonitrile a potential bidentate chelating agent, capable of forming stable complexes with various metal ions.[3] This characteristic is a hallmark of the 8-hydroxyquinoline family and is central to many of its biological and material applications.[4][5] The nitrile group is a versatile functional group that can participate in various chemical transformations, serving as a precursor to amines, carboxylic acids, or tetrazoles, thus offering a gateway to a diverse library of derivatives.

Table 1: Physicochemical Properties of 5-Hydroxyquinoline-8-carbonitrile

PropertyValueSource(s)
CAS Number 936345-80-1[1]
Molecular Formula C₁₀H₆N₂O[1][2]
Molecular Weight 170.17 g/mol [1]
Physical Form Solid
SMILES String N#CC1=CC=C(O)C2=CC=CN=C21
InChI Key WKAGWFVSIHNGOK-UHFFFAOYSA-N

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in published literature. It is recommended to store the compound in a dry environment at 2-8°C.[1]

Synthesis and Characterization: A Proposed Pathway

While specific, validated synthesis protocols for 5-Hydroxyquinoline-8-carbonitrile are not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established quinoline chemistry. A common strategy for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction, starting from an amino group.

A potential precursor for this synthesis is 5-hydroxy-8-aminoquinoline. The synthesis could proceed via diazotization of the amino group, followed by cyanation.

Proposed Synthetic Workflow:

Synthesis_of_5-Hydroxyquinoline-8-carbonitrile cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction (Cyanation) A 5-Hydroxy-8-aminoquinoline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq) 0-5 °C   C 5-Hydroxyquinoline-8-carbonitrile B->C  CuCN, KCN Heat  

Caption: Proposed two-step synthesis of 5-Hydroxyquinoline-8-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 5-Hydroxy-8-aminoquinoline

  • Dissolve 5-hydroxy-8-aminoquinoline in a suitable acidic solution (e.g., dilute hydrochloric acid) in a reaction vessel cooled to 0-5°C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture while maintaining the temperature below 5°C.

  • Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction for Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. This solution should be heated to a moderate temperature (e.g., 60-80°C).

  • Slowly add the cold diazonium salt solution from Step 1 to the heated cyanide solution. Vigorous nitrogen gas evolution is expected.

  • After the addition is complete, continue heating the reaction mixture for a specified time to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-Hydroxyquinoline-8-carbonitrile by column chromatography or recrystallization.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) and nitrile (-C≡N) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications and Research Directions

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[4] These activities often stem from its ability to chelate metal ions that are essential for the function of various enzymes. The introduction of a cyano group at the 8-position and a hydroxyl group at the 5-position could modulate these properties and introduce new therapeutic possibilities.

Anticancer Drug Development

Many 8-hydroxyquinoline derivatives have demonstrated potent anticancer activity.[6][7] This is often attributed to their ability to disrupt metal homeostasis within cancer cells. 5-Hydroxyquinoline-8-carbonitrile could be investigated as a novel anticancer agent. The nitrile group could also serve as a handle for further derivatization to improve potency and selectivity.

Neuroprotective Agents

The chelation of metal ions, particularly iron and copper, is a key strategy in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6] 8-Hydroxyquinoline derivatives have been studied for their potential to mitigate metal-induced oxidative stress in the brain.[6] The specific substitution pattern of 5-Hydroxyquinoline-8-carbonitrile may offer a unique chelation profile that could be beneficial in this context.

Antimicrobial and Antiviral Agents

The 8-hydroxyquinoline core is present in several antimicrobial and antifungal agents.[5][8] These compounds can inhibit microbial growth by sequestering essential metal ions.[5] 5-Hydroxyquinoline-8-carbonitrile could be screened for its activity against a panel of pathogenic bacteria, fungi, and viruses.

Materials Science

8-Hydroxyquinoline derivatives, particularly their metal complexes, are known for their fluorescent properties and have been used in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ion detection.[3][4] The electronic properties of 5-Hydroxyquinoline-8-carbonitrile and its metal complexes could be explored for applications in materials science.

Safety and Handling

Based on available supplier information, 5-Hydroxyquinoline-8-carbonitrile is classified as a hazardous substance. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Hydroxyquinoline-8-carbonitrile is a promising but underexplored molecule. Its structural features suggest a high potential for applications in drug discovery and materials science. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for researchers interested in its synthesis, characterization, and evaluation for various applications. The proposed synthetic route offers a starting point for its preparation, and the outlined potential applications highlight promising avenues for future research. As with any novel chemical entity, thorough characterization and careful handling are paramount.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3, 1-10.
  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). OCL-Chem.[Link]

  • Chen, J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14356-14369. [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • 5-Amino-8-hydroxyquinoline dihydrochloride. PubChem. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • 8-Hydroxy-2-quinolinecarbonitrile. PubChem. [Link]

  • 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [Link]

  • 5-Hydroxyquinoline-8-carbonitrile. Angene Chemical. [Link]

  • Oleic acid - Substance Information. ECHA. [Link]

  • 8-Hydroxy-5-quinolinecarboxylic acid. PubChem. [Link]

  • 5-Carboxy-8-hydroxyquinoline. BioChemPartner. [Link]

  • SAFETY DATA SHEET. Lab Alley. [Link]

  • 5-Aminoquinoline. PubChem. [Link]

  • 5-Chloro 8-Hydroxy Quinoline. TradeIndia. [Link]

  • 8-Hydroxyquinoline. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the Reactivity and Stability of 5-Hydroxyquinoline-8-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxyquinoline-8-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyquinoline-8-carbonitrile is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the quinoline core, a hydroxyl group at the 5-position, and a nitrile group at the 8-position, dictate a complex reactivity profile and specific stability considerations. This guide provides a comprehensive technical overview of the chemical behavior of 5-hydroxyquinoline-8-carbonitrile, offering insights into its reactivity towards various chemical transformations and its stability under different conditions. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design, synthesis, handling, and storage.

Introduction: The Significance of the 5-Hydroxyquinoline-8-carbonitrile Scaffold

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The parent compound, 8-hydroxyquinoline, is a well-known chelating agent with diverse applications. The introduction of a hydroxyl group at the 5-position and a nitrile group at the 8-position on the quinoline ring system creates a molecule with a unique combination of functionalities.

The hydroxyl group, a strong electron-donating group, significantly influences the electronic properties of the aromatic system, enhancing its nucleophilicity and directing the regioselectivity of electrophilic substitution reactions. The nitrile group, a strong electron-withdrawing group, modulates the overall electron density and provides a versatile handle for further chemical modifications. The strategic placement of these functional groups in 5-hydroxyquinoline-8-carbonitrile presents a fascinating case study in heterocyclic chemistry and offers a plethora of opportunities for the synthesis of novel derivatives with tailored properties.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of 5-hydroxyquinoline-8-carbonitrile is intrinsically linked to its molecular structure and the distribution of electron density across the bicyclic system.

  • The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences the reactivity of the entire molecule.[2]

  • The 5-Hydroxyl Group: The hydroxyl group at the 5-position is a powerful activating group. Through resonance, it donates electron density to the aromatic rings, particularly at the positions ortho (C6) and para (C4) to it. This activation makes the benzene ring more susceptible to electrophilic attack.

  • The 8-Carbonitrile Group: The nitrile group at the 8-position is a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution and can participate in various nucleophilic addition and reduction reactions.

The interplay of these functional groups creates a molecule with distinct reactive sites, which can be selectively targeted under appropriate reaction conditions.

Reactivity Profile: A Guide to Chemical Transformations

The unique substitution pattern of 5-hydroxyquinoline-8-carbonitrile gives rise to a diverse range of chemical reactions.

Reactions at the Quinoline Nitrogen

The nitrogen atom in the pyridine ring retains its basic character and can be protonated in the presence of acids to form the corresponding quinolinium salt. This can influence the solubility and reactivity of the molecule.

Reactions of the 5-Hydroxyl Group

The phenolic hydroxyl group exhibits typical reactions of phenols:

  • Acidity and Salt Formation: It is weakly acidic and can be deprotonated by strong bases to form a phenoxide ion. This increases the nucleophilicity of the oxygen atom.

  • Etherification and Esterification: The hydroxyl group can be converted to ethers and esters through reactions with alkyl halides or acyl chlorides, respectively, typically under basic conditions. Protection of this group may be necessary for certain transformations on other parts of the molecule.[3]

  • Chelation: The proximity of the hydroxyl group to the quinoline nitrogen is not ideal for the formation of stable five- or six-membered chelate rings with metal ions, a characteristic feature of 8-hydroxyquinoline.[3] However, the molecule can still participate in metal coordination.

Electrophilic Aromatic Substitution

The benzene ring of 5-hydroxyquinoline-8-carbonitrile is the primary site for electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

  • Activating Effect of the Hydroxyl Group: The hydroxyl group at C5 strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C6) and para (C4) positions.

  • Deactivating Effect of the Nitrile Group: The nitrile group at C8 deactivates the ring, but its influence is less pronounced at the positions meta to it.

Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the C6 and C4 positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic ReagentExpected Major Product(s)
Br₂/FeBr₃6-Bromo-5-hydroxyquinoline-8-carbonitrile and/or 4-Bromo-5-hydroxyquinoline-8-carbonitrile
HNO₃/H₂SO₄6-Nitro-5-hydroxyquinoline-8-carbonitrile and/or 4-Nitro-5-hydroxyquinoline-8-carbonitrile
SO₃/H₂SO₄5-Hydroxy-8-cyanoquinoline-6-sulfonic acid and/or 5-Hydroxy-8-cyanoquinoline-4-sulfonic acid

Experimental Protocol: Bromination of a Substituted 8-Hydroxyquinoline (Illustrative Example)

This protocol is adapted from the bromination of 8-hydroxyquinoline and serves as a general guideline. Optimization for 5-hydroxyquinoline-8-carbonitrile is necessary.[4]

  • Dissolve 5-hydroxyquinoline-8-carbonitrile in a suitable solvent such as chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography or recrystallization.

Reactions of the 8-Carbonitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (5-hydroxyquinoline-8-carboxylic acid) under acidic or basic conditions, often requiring harsh conditions. Partial hydrolysis to an amide (5-hydroxyquinoline-8-carboxamide) may also be possible under milder conditions.

  • Reduction: The nitrile group can be reduced to a primary amine (8-(aminomethyl)-5-hydroxyquinoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis.

Nucleophilic Aromatic Substitution

While the quinoline ring is generally resistant to nucleophilic aromatic substitution, reactions can occur under specific conditions, particularly at positions activated by electron-withdrawing groups or with the presence of a good leaving group. For 5-hydroxyquinoline-8-carbonitrile, nucleophilic substitution is less likely on the benzene ring due to the presence of the activating hydroxyl group.

Stability Profile: Considerations for Handling and Storage

The stability of 5-hydroxyquinoline-8-carbonitrile is a critical factor for its successful application in research and development.

Thermal Stability

Substituted quinolines generally exhibit good thermal stability. However, the presence of the hydroxyl and nitrile groups may influence its decomposition temperature. It is advisable to determine the melting point and decomposition temperature using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Photostability

8-Hydroxyquinoline and its derivatives are known to be sensitive to light and can darken upon exposure.[5] This is likely due to photo-oxidation or other photochemical reactions. Therefore, 5-hydroxyquinoline-8-carbonitrile should be protected from light during storage and handling.

Chemical Stability
  • pH Stability: The stability of the molecule can be pH-dependent. The phenolic hydroxyl group is more susceptible to oxidation at higher pH. The nitrile group can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For aqueous solutions, using a buffered system is recommended to maintain a stable pH.

  • Oxidative Stability: The hydroxyl group makes the molecule susceptible to oxidation. Contact with strong oxidizing agents should be avoided. The antioxidant properties of the 8-hydroxyquinoline scaffold may offer some protection against oxidative degradation.[6]

  • Hydrolytic Stability: As mentioned, the nitrile group can be hydrolyzed. The rate of hydrolysis will depend on the pH and temperature.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 5-hydroxyquinoline-8-carbonitrile, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Light: Store in a tightly sealed, light-resistant container (e.g., amber glass vial).

  • Atmosphere: For sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Conclusion

5-Hydroxyquinoline-8-carbonitrile is a molecule with a rich and varied chemical reactivity, offering numerous possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its reactivity and stability is paramount for its effective utilization. This guide has provided a comprehensive overview of the key chemical transformations and stability considerations for this compound, based on the established principles of heterocyclic chemistry and the known behavior of its constituent functional groups. By applying the insights provided herein, researchers can confidently design and execute experiments, ensuring the integrity of their results and unlocking the full potential of this versatile chemical scaffold.

References

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17).
  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Journal of Chemical and Pharmaceutical Research, 2016, 8(4):830-838.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 931.
  • Azev, Y. A., et al. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025, August 8).
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline. PubChem CID 1923.
  • Oktem, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2025, November 18).
  • 5-Chloro-8-hydroxyquinoline. (2026, January 20). ChemicalBook.
  • 5-Chloro-8-quinolinol 95 130-16-5. Sigma-Aldrich.
  • 5-Amino-8-hydroxyquinoline dihydrochloride. PubChem CID 16211947.
  • 5-Chloro-8-hydroxyquinoline. PubChem CID 2817.
  • Method for preparing 5-amino-8-hydroxyquinoline. (2011).
  • Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. (2007). The Journal of Physical Chemistry B.
  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. (2025, August 7).
  • Stability issues of 2-Hydroxyquinoline in aqueous solutions. Benchchem.
  • Synthesis method of 8-hydroxyquinoline. (2016).

Diagrams

Reactivity_of_5-Hydroxyquinoline-8-carbonitrile cluster_reactions Chemical Reactions 5-Hydroxyquinoline-8-carbonitrile 5-Hydroxyquinoline-8-carbonitrile Electrophilic Substitution Electrophilic Substitution 5-Hydroxyquinoline-8-carbonitrile->Electrophilic Substitution Halogenation, Nitration, Sulfonation Nitrile Group Reactions Nitrile Group Reactions 5-Hydroxyquinoline-8-carbonitrile->Nitrile Group Reactions Hydrolysis, Reduction, Nucleophilic Addition Hydroxyl Group Reactions Hydroxyl Group Reactions 5-Hydroxyquinoline-8-carbonitrile->Hydroxyl Group Reactions Etherification, Esterification, Deprotonation

Caption: Key reaction pathways of 5-Hydroxyquinoline-8-carbonitrile.

Stability_Factors 5-Hydroxyquinoline-8-carbonitrile Stability 5-Hydroxyquinoline-8-carbonitrile Stability Light Light 5-Hydroxyquinoline-8-carbonitrile Stability->Light Degradation Temperature Temperature 5-Hydroxyquinoline-8-carbonitrile Stability->Temperature Decomposition pH pH 5-Hydroxyquinoline-8-carbonitrile Stability->pH Hydrolysis/Oxidation Oxidizing Agents Oxidizing Agents 5-Hydroxyquinoline-8-carbonitrile Stability->Oxidizing Agents Oxidation

Caption: Factors influencing the stability of 5-Hydroxyquinoline-8-carbonitrile.

Sources

Exploratory

An In-depth Technical Guide to 5-Hydroxyquinoline-8-carbonitrile: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Hydroxyquinoline-8-carbonitrile, a heterocyclic compound of growing interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxyquinoline-8-carbonitrile, a heterocyclic compound of growing interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not extensively documented, its chemical lineage is deeply rooted in the rich history of quinoline and 8-hydroxyquinoline chemistry. This guide elucidates the foundational discoveries of the 8-hydroxyquinoline scaffold, details established synthetic routes for its derivatization, and presents a scientifically grounded, plausible synthesis for 5-Hydroxyquinoline-8-carbonitrile. Furthermore, it explores the physicochemical properties, potential therapeutic applications, and its role as a versatile chemical intermediate.

Historical Perspective: The Legacy of the 8-Hydroxyquinoline Core

The journey of 5-Hydroxyquinoline-8-carbonitrile begins with its parent scaffold, 8-hydroxyquinoline (also known as oxine). The initial isolation of 8-hydroxyquinoline is credited to Hugo Weidel and his student Albert Cobenzl in 1880.[1] Their work involved the decarboxylation of oxycinchoninic acid, derived from cinchonine.[1] This discovery laid the groundwork for the exploration of a new class of organic compounds with remarkable properties.

A pivotal moment in quinoline chemistry arrived in the same year with the development of the Skraup synthesis by Czech chemist Zdenko Hans Skraup.[2][3] This reaction, involving the heating of an aromatic amine (like aniline), glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene), provided a versatile and fundamental method for synthesizing the quinoline ring system.[2][3] The Skraup synthesis and its subsequent modifications opened the door to the creation of a vast array of substituted quinolines, including 8-hydroxyquinoline, by using appropriately substituted anilines as starting materials.[4]

The significance of 8-hydroxyquinoline expanded beyond its mere existence with the discovery of its potent metal-chelating properties.[2] This characteristic has become the cornerstone of its diverse applications, ranging from analytical chemistry to pharmacology.[2] The ability of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring to form stable complexes with various metal ions is a defining feature of this class of compounds.[2] This rich history of synthesis and property characterization of the 8-hydroxyquinoline core provides the essential context for understanding the development and potential of its derivatives, including 5-Hydroxyquinoline-8-carbonitrile.

Synthetic Strategies for 8-Hydroxyquinoline Derivatives

The functionalization of the 8-hydroxyquinoline scaffold is a well-established field in synthetic organic chemistry, enabling the introduction of various substituents at different positions of the quinoline ring. These modifications are crucial for fine-tuning the biological activity, physicochemical properties, and material characteristics of the resulting compounds.

Electrophilic Aromatic Substitution

The benzene ring of 8-hydroxyquinoline is activated towards electrophilic substitution, primarily at the 5- and 7-positions. Common electrophilic substitution reactions include:

  • Halogenation: Introduction of chloro, bromo, or iodo groups.

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group.

  • Sulfonation: Introduction of a sulfonic acid group.

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

Nucleophilic Aromatic Substitution

While less common on the electron-rich benzene ring, nucleophilic aromatic substitution can be achieved on the pyridine ring, particularly if activating groups are present.

Modern Cross-Coupling Reactions

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), have revolutionized the synthesis of complex 8-hydroxyquinoline derivatives. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents.

Plausible Synthesis of 5-Hydroxyquinoline-8-carbonitrile

Proposed Synthetic Pathway

The proposed synthesis commences with the nitration of 5-hydroxyquinoline, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyanation.

Synthetic_Pathway A 5-Hydroxyquinoline B 5-Hydroxy-8-nitroquinoline A->B HNO₃ / H₂SO₄ C 8-Amino-5-hydroxyquinoline B->C Reduction (e.g., SnCl₂/HCl) D 5-Hydroxyquinoline-8-diazonium salt C->D NaNO₂ / HCl (aq) E 5-Hydroxyquinoline-8-carbonitrile D->E CuCN / KCN

Caption: Proposed synthetic pathway for 5-Hydroxyquinoline-8-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-8-nitroquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0-5°C.

  • Nitration: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate of 5-hydroxy-8-nitroquinoline is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Causality behind Experimental Choices: The use of a low temperature during nitration is crucial to control the exothermic reaction and to minimize the formation of by-products. The acidic medium protonates the hydroxyl group, making it less activating and directing the nitration to the 8-position.

Step 2: Synthesis of 8-Amino-5-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask, suspend 5-hydroxy-8-nitroquinoline (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) (excess), portion-wise to the suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Completion: After the addition, heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic. The resulting precipitate of 8-amino-5-hydroxyquinoline is collected by filtration, washed with water, and dried.

Causality behind Experimental Choices: Tin(II) chloride in the presence of hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro compounds to the corresponding amines.

Step 3: Synthesis of 5-Hydroxyquinoline-8-carbonitrile (Sandmeyer Reaction)

  • Diazotization: Suspend 8-amino-5-hydroxyquinoline (1 equivalent) in a mixture of dilute hydrochloric acid and water at 0-5°C. To this suspension, add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a color change.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is typically observed with the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently for about an hour to ensure complete reaction. Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography.

Causality behind Experimental Choices: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a nitrile group. The use of a copper(I) cyanide catalyst is essential for this transformation. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Physicochemical Properties

The physicochemical properties of 5-Hydroxyquinoline-8-carbonitrile are crucial for its handling, formulation, and biological activity.

PropertyValueSource
CAS Number 936345-80-1[5]
Molecular Formula C₁₀H₆N₂O[5]
Molecular Weight 170.17 g/mol [5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred
Purity/Specification Typically >95% for research use[5]
Storage Sealed in a dry environment at 2-8°C[5]

Applications and Future Directions

The unique structural features of 5-Hydroxyquinoline-8-carbonitrile, combining the proven bioactivity of the 8-hydroxyquinoline scaffold with the versatile reactivity of the nitrile group, make it a compound of significant interest for various applications.

Medicinal Chemistry and Drug Development

8-Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[4][6] The introduction of a carbonitrile group can modulate these activities and provide a handle for further chemical modifications.

  • Anticancer Agents: The quinoline core is present in many anticancer drugs. The nitrile group can participate in hydrogen bonding and other interactions with biological targets.

  • Antimicrobial Agents: The metal-chelating properties of the 8-hydroxyquinoline moiety are often linked to its antimicrobial activity.[1]

  • Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases by modulating metal ion homeostasis in the brain.[6]

Chemical Intermediate

The nitrile group is a versatile functional group that can be readily converted into other functionalities, such as:

  • Carboxylic acids: via hydrolysis.

  • Amines: via reduction.

  • Tetrazoles: via reaction with azides.

This versatility makes 5-Hydroxyquinoline-8-carbonitrile a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Materials Science

8-Hydroxyquinoline derivatives, particularly their metal complexes, are known for their applications in organic light-emitting diodes (OLEDs) due to their fluorescence properties.[1] The electronic properties of the 8-carbonitrile derivative could be explored for potential applications in this area.

Conclusion

5-Hydroxyquinoline-8-carbonitrile emerges from a rich history of quinoline chemistry, with its parent scaffold, 8-hydroxyquinoline, being a cornerstone in the development of heterocyclic compounds. While its specific discovery is not well-documented, a plausible and efficient synthetic route can be designed based on established organic reactions. The combination of the biologically active 8-hydroxyquinoline core and the synthetically versatile nitrile group positions 5-Hydroxyquinoline-8-carbonitrile as a promising candidate for further investigation in drug discovery, materials science, and as a key chemical intermediate. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and explore the potential of this intriguing molecule.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Devi, S., & Singh, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • 8-Hydroxyquinoline. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS medicinal chemistry letters, 4(2), 221-225.
  • Skraup reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Ashford, W. R. (1951). U.S. Patent No. 2,561,553. Washington, DC: U.S.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

Sources

Foundational

A Theoretical and Mechanistic Exploration of 5-Hydroxyquinoline-8-carbonitrile: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical analysis of 5-Hydroxyquinoline-8-carbonitrile, a promising scaffold in medicinal chemistry. In the absence of extensive experimental data for this specific deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of 5-Hydroxyquinoline-8-carbonitrile, a promising scaffold in medicinal chemistry. In the absence of extensive experimental data for this specific derivative, this document leverages high-level computational methodologies to predict its structural, spectroscopic, and electronic properties. The insights and protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to rationalize experimental design and accelerate the discovery of novel therapeutics based on the quinoline framework.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) moiety is a well-established pharmacophore, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] Its therapeutic potential is often attributed to its ability to chelate metal ions, a property that can be finely tuned by substitutions on the quinoline ring. The introduction of a hydroxyl group at the 5-position and a carbonitrile group at the 8-position is hypothesized to modulate the electronic and steric properties of the 8-HQ scaffold, potentially leading to enhanced biological activity and novel mechanisms of action.

Theoretical Framework: A Predictive Lens into Molecular Behavior

To elucidate the intrinsic properties of 5-Hydroxyquinoline-8-carbonitrile, a multi-faceted theoretical approach is employed, integrating Density Functional Theory (DFT) for structural and electronic characterization and molecular docking to probe potential biological interactions.

Computational Workflow

The theoretical investigation follows a systematic workflow designed to provide a holistic understanding of the molecule's behavior from its fundamental quantum mechanical properties to its potential interactions with biological macromolecules.

Computational Workflow cluster_0 Initial Steps cluster_1 Property Calculations cluster_2 Biological Interaction Simulation mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (DFT) mol_build->geom_opt Initial 3D Structure freq_calc Frequency & Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized Geometry mol_dock Molecular Docking electronic_prop->mol_dock Ligand Preparation dock_analysis Analysis of Binding Interactions mol_dock->dock_analysis Docking Poses

Caption: A schematic of the computational workflow for the theoretical analysis of 5-Hydroxyquinoline-8-carbonitrile.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 5-Hydroxyquinoline-8-carbonitrile, DFT calculations provide insights into its optimized geometry, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) basis set for all atoms.

  • Geometry Optimization: The initial structure of 5-Hydroxyquinoline-8-carbonitrile is optimized without any symmetry constraints. The convergence criteria are set to the default values of the software.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Spectroscopic Predictions:

    • NMR: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the 1H and 13C NMR chemical shifts.[4]

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[5]

Predicted Molecular Properties of 5-Hydroxyquinoline-8-carbonitrile

The following sections detail the predicted properties of 5-Hydroxyquinoline-8-carbonitrile based on the theoretical framework outlined above. It is important to reiterate that these are theoretical predictions and await experimental validation.

Optimized Molecular Geometry

The DFT-optimized structure of 5-Hydroxyquinoline-8-carbonitrile reveals a planar quinoline ring system. The key bond lengths and angles are summarized in the table below. These parameters provide a foundational understanding of the molecule's shape and steric profile.

ParameterPredicted Value
C-C (aromatic)~1.40 Å
C-N (in ring)~1.37 Å
C-O (hydroxyl)~1.36 Å
C≡N (nitrile)~1.16 Å
C-C-C (in ring)~120°
C-N-C (in ring)~118°
C-C-O (hydroxyl)~119°
C-C≡N (nitrile)~179°
Table 1: Predicted key geometrical parameters for 5-Hydroxyquinoline-8-carbonitrile from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Predicted Spectroscopic Signatures

The predicted spectroscopic data serve as a guide for the experimental characterization of 5-Hydroxyquinoline-8-carbonitrile.

The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra. Key predicted vibrational modes are presented below.[5][6]

Vibrational ModePredicted Wavenumber (cm-1)
O-H stretch (hydroxyl)~3400 (broad)
C-H stretch (aromatic)~3100-3000
C≡N stretch (nitrile)~2230
C=C/C=N stretch (ring)~1600-1400
C-O stretch (hydroxyl)~1250
Table 2: Predicted characteristic infrared vibrational frequencies for 5-Hydroxyquinoline-8-carbonitrile.

Predicted 1H and 13C NMR chemical shifts provide a powerful tool for structural elucidation. The predicted values are referenced against tetramethylsilane (TMS).[7][8][9]

Predicted 1H NMR Chemical Shifts (ppm):

  • Aromatic Protons: 7.0 - 9.0 ppm (complex multiplet patterns)

  • Hydroxyl Proton: 9.5 - 10.5 ppm (broad singlet, may exchange with D2O)

Predicted 13C NMR Chemical Shifts (ppm):

  • Aromatic Carbons: 110 - 160 ppm

  • Carbonyl Carbon (C8): ~115 ppm (nitrile carbon)

  • Carbon bearing OH (C5): ~155 ppm

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. These transitions are typically π → π* and n → π* in nature.[5][10][11]

Predicted λmax (nm)Transition Type
~250π → π
~320π → π
~360n → π*
Table 3: Predicted UV-Visible absorption maxima for 5-Hydroxyquinoline-8-carbonitrile in a non-polar solvent.
Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its reactivity and potential for biological interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity.

FMO LUMO LUMO (Electron Acceptor) e2 HOMO HOMO (Electron Donor) e1 e1->e2 Energy Gap (ΔE)

Caption: A conceptual diagram of Frontier Molecular Orbitals.

For 5-Hydroxyquinoline-8-carbonitrile, the HOMO is predicted to be localized primarily on the phenol ring, while the LUMO is expected to be distributed over the pyridine ring and the electron-withdrawing carbonitrile group. The predicted HOMO-LUMO gap will provide insights into its kinetic stability.

The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 5-Hydroxyquinoline-8-carbonitrile, the MEP is predicted to show negative potential (red/yellow) around the nitrogen and oxygen atoms, and the nitrile group, indicating their potential to act as hydrogen bond acceptors. The hydroxyl proton will exhibit a positive potential (blue), making it a potential hydrogen bond donor.

Probing Biological Activity: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial tool in drug discovery for identifying potential drug targets and understanding binding mechanisms.

Selection of Protein Targets

Given the known anticancer and antimicrobial activities of 8-hydroxyquinoline derivatives, several protein targets are of interest for docking studies with 5-Hydroxyquinoline-8-carbonitrile.[2][12][13] Potential targets include:

  • Tyrosine Kinases: Involved in cell signaling and proliferation.

  • DNA Gyrase: A key enzyme in bacterial DNA replication.

  • Topoisomerases: Enzymes that regulate DNA topology and are common cancer drug targets.

Molecular Docking Protocol
  • Software: AutoDock Vina or similar docking software.

  • Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The DFT-optimized structure of 5-Hydroxyquinoline-8-carbonitrile is used. Torsional degrees of freedom are defined.

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein.

  • Docking Simulation: The docking algorithm is run to generate a series of possible binding poses, which are ranked based on their predicted binding affinity (scoring function).

  • Analysis of Results: The top-ranked poses are visually inspected to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.

Predicted Binding Interactions

Based on the structure of 5-Hydroxyquinoline-8-carbonitrile, it is predicted to form the following key interactions within a protein's active site:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The quinoline nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors.

  • π-π Stacking: The planar quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Metal Chelation: The 8-hydroxyquinoline moiety can chelate metal ions present in the active site of metalloenzymes.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive predictive analysis of the structural, spectroscopic, and electronic properties of 5-Hydroxyquinoline-8-carbonitrile, along with a framework for investigating its potential biological activity through molecular docking. The computational data presented herein serve as a valuable resource for guiding the synthesis, characterization, and biological evaluation of this promising compound.

Future experimental work should focus on:

  • Synthesis: Developing a robust and efficient synthetic route to 5-Hydroxyquinoline-8-carbonitrile.

  • Spectroscopic Characterization: Obtaining experimental NMR, IR, and UV-Vis spectra to validate the theoretical predictions.

  • Biological Screening: Evaluating the anticancer and antimicrobial activities of the synthesized compound through in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to establish a clear SAR and optimize the lead compound.

By integrating the theoretical insights from this guide with rigorous experimental validation, the drug discovery community can unlock the full therapeutic potential of the 5-Hydroxyquinoline-8-carbonitrile scaffold.

References

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 27, 2026, from [Link]

  • FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. (2023). Polymers. Retrieved January 27, 2026, from [Link]

  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). ACS Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). Science Alert. Retrieved January 27, 2026, from [Link]

  • NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2022). Molecules. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 27, 2026, from [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Antibacterial activity of tested 8-hydroxyquinolines on eight selected... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 27, 2026, from [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. Retrieved January 27, 2026, from [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). Future Microbiology. Retrieved January 27, 2026, from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2007). Nature Protocols. Retrieved January 27, 2026, from [Link]

  • Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. (2022). Advanced Journal of Chemistry-Section A. Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline as a Complexing Reagent for the. (n.d.). Retrieved January 27, 2026, from [Link]

  • 8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Analytical Sciences. Retrieved January 27, 2026, from [Link]

  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 5-Hydroxyquinoline-8-carbonitrile as a Chelating Agent

Introduction: The Unique Potential of 5-Hydroxyquinoline-8-carbonitrile The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the fields of medicinal and analytical chemistry, renowned for its potent metal-chelating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Potential of 5-Hydroxyquinoline-8-carbonitrile

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in the fields of medicinal and analytical chemistry, renowned for its potent metal-chelating capabilities.[1][2] This bidentate ligand, featuring a hydroxyl group at the C-8 position and a nitrogen atom within the quinoline ring, forms stable five-membered chelate rings with a diverse range of metal ions.[1] This chelation event often dramatically alters the molecule's physicochemical properties, most notably inducing a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][3] This property has made 8-HQ derivatives invaluable as fluorescent sensors for detecting metal ions in biological and environmental samples.[4]

This document focuses specifically on 5-Hydroxyquinoline-8-carbonitrile , a derivative of 8-HQ featuring an electron-withdrawing nitrile (-CN) group at the C-8 position. The introduction of this group is predicted to modulate the electronic properties of the quinoline ring system, potentially influencing the ligand's binding affinity, selectivity for specific metal ions, and the photophysical properties of the resulting metal complexes.[1] These unique characteristics position 5-Hydroxyquinoline-8-carbonitrile as a promising candidate for specialized applications in analytical chemistry, such as selective metal ion sensing, and in drug development as a targeted metalloenzyme inhibitor or anticancer agent.[5][6]

This guide provides detailed protocols for the synthesis, characterization, and application of 5-Hydroxyquinoline-8-carbonitrile, offering researchers a comprehensive resource to explore its potential as a versatile chelating agent.

Physicochemical Properties and Chelation Mechanism

While specific experimental data for 5-Hydroxyquinoline-8-carbonitrile is not extensively published, its properties can be inferred from the well-studied 8-HQ scaffold.

PropertyExpected CharacteristicsRationale & Significance
Chelation Site Bidentate chelation via the deprotonated hydroxyl oxygen and the quinoline nitrogen.[2]Forms a stable 5-membered ring, which is entropically favored and leads to high-affinity metal binding.
pKa Two pKa values are expected: one for the protonation of the quinoline nitrogen (acidic) and one for the deprotonation of the hydroxyl group (phenolic).The phenolic pKa is critical; deprotonation is required for chelation. The pH of the experimental medium will dictate the chelating capacity.
Fluorescence Weakly fluorescent in its free form due to excited-state intramolecular proton transfer (ESIPT).[1] Strong fluorescence enhancement upon metal chelation.[1]Metal binding restricts intramolecular rotation and inhibits ESIPT, leading to a "turn-on" fluorescent response, which is ideal for sensing applications.
Solubility Expected to have low solubility in water but good solubility in organic solvents like DMSO, DMF, and ethanol.Knowledge of solubility is crucial for preparing stock solutions and designing experimental conditions for both in vitro and in vivo studies.
Chelation Mechanism

The chelating activity of 5-Hydroxyquinoline-8-carbonitrile is initiated by the deprotonation of the C-5 hydroxyl group, which is facilitated by a basic environment or the presence of a metal ion. The resulting phenolate oxygen and the lone pair of electrons on the quinoline nitrogen atom then coordinate with a metal ion to form a stable complex. The stoichiometry of the complex (e.g., 1:1 or 2:1 ligand-to-metal ratio) depends on the coordination number and charge of the metal ion.[4][7]

Caption: Chelation of a metal ion by 5-Hydroxyquinoline-8-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxyquinoline-8-carbonitrile

This protocol is adapted from a documented synthesis of 8-hydroxyquinoline-5-carbonitrile and may require optimization.[8] The synthesis involves the hydrolysis of a precursor molecule. For the purpose of this protocol, we will assume the precursor, 8-(benzyloxy)quinoline-5-carbonitrile, is available or has been synthesized separately.

Materials:

  • 8-(Benzyloxy)quinoline-5-carbonitrile

  • Sodium hydroxide (NaOH), 1M aqueous solution

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl) for pH adjustment

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-(benzyloxy)quinoline-5-carbonitrile (e.g., 0.5 mmol) in a mixture of ethanol (3 mL) and deionized water (3 mL).

  • Hydrolysis: Add 1M sodium hydroxide solution (0.5 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Stir the reaction under reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Adjust the pH of the remaining aqueous solution to approximately 5 using a suitable concentration of HCl. The product, 5-Hydroxyquinoline-8-carbonitrile, should precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum to yield 5-Hydroxyquinoline-8-carbonitrile as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

G start Start: 8-(Benzyloxy)quinoline-5-carbonitrile dissolve Dissolve in EtOH/H₂O start->dissolve add_naoh Add 1M NaOH dissolve->add_naoh reflux Reflux for 1h add_naoh->reflux rotovap Remove EtOH via Rotary Evaporation reflux->rotovap adjust_ph Adjust pH to ~5 with HCl rotovap->adjust_ph precipitate Precipitation of Product adjust_ph->precipitate filter_wash Filter and Wash with H₂O precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end End: 5-Hydroxyquinoline-8-carbonitrile dry->end

Caption: Workflow for the synthesis of 5-Hydroxyquinoline-8-carbonitrile.

Protocol 2: General Procedure for Metal Complex Formation and Stoichiometry Determination

This protocol provides a general method for synthesizing a metal complex of 5-Hydroxyquinoline-8-carbonitrile and determining its stoichiometric ratio using UV-Vis spectrophotometry (Job's method of continuous variation). This protocol is based on established methods for other 8-HQ derivatives and should be optimized for the specific metal ion of interest.[7]

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile

  • Metal salt (e.g., ZnCl₂, AlCl₃, CuCl₂)

  • Suitable solvent (e.g., Methanol, Ethanol, or a buffered aqueous solution)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

Part A: Synthesis of the Metal Complex

  • Prepare Ligand Solution: Prepare a stock solution of 5-Hydroxyquinoline-8-carbonitrile in the chosen solvent (e.g., 0.2 M in ethanol/water).

  • Prepare Metal Salt Solution: Prepare a stock solution of the metal salt in the same solvent (e.g., 0.1 M).

  • Reaction: In a beaker, mix the ligand solution and the metal salt solution in a 2:1 molar ratio (ligand:metal). For example, add 20 mL of the ligand solution to 10 mL of the metal salt solution.

  • pH Adjustment: Adjust the pH of the mixture to a level that ensures deprotonation of the hydroxyl group and stability of the complex (typically between pH 5 and 8). Use a dilute acid or base for adjustment.

  • Stirring/Incubation: Stir the mixture at room temperature for 30 minutes to 1 hour. In some cases, gentle heating or longer incubation may be required.

  • Isolation: If a precipitate forms, collect the complex by filtration. If the complex is soluble, it can be used directly in solution for further analysis.

Part B: Determination of Stoichiometry (Job's Plot)

  • Prepare Equimolar Stock Solutions: Prepare equimolar stock solutions of 5-Hydroxyquinoline-8-carbonitrile and the metal salt in the chosen solvent system (e.g., 1 mM).

  • Prepare Sample Series: In a series of volumetric flasks, prepare solutions with a constant total molar concentration but varying mole fractions of the ligand and metal. For example, for a total volume of 10 mL, the volume of the ligand solution would range from 0 to 10 mL, while the volume of the metal salt solution would range from 10 to 0 mL, in increments of 1 mL.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the formed complex. The λ_max should be determined beforehand by scanning the spectrum of a solution known to contain the complex.

  • Data Analysis: Plot the absorbance change (Corrected Absorbance = A_observed - A_ligand - A_metal) on the y-axis against the mole fraction of the ligand on the x-axis. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of ~0.67 suggests a 2:1 (ligand:metal) complex.

Protocol 3: Application as a Fluorescent "Turn-On" Sensor for Metal Ions

This protocol outlines the use of 5-Hydroxyquinoline-8-carbonitrile as a fluorescent probe for the detection of a target metal ion (e.g., Zn²⁺ or Al³⁺). The protocol is a template and requires optimization of parameters such as pH, solvent, and incubation time.

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile stock solution (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of the target metal ion (e.g., 10 mM ZnCl₂ in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorescence spectrophotometer

  • 96-well microplate (optional, for high-throughput measurements)

Procedure:

  • Determine Optimal Wavelengths:

    • Prepare a solution of the ligand (e.g., 10 µM) in the buffer.

    • Prepare a solution of the ligand (10 µM) with an excess of the target metal ion (e.g., 50 µM).

    • Record the excitation spectrum of the complex to find the optimal excitation wavelength (λ_ex).

    • Using the optimal λ_ex, record the emission spectrum to find the optimal emission wavelength (λ_em).

  • Titration Experiment:

    • Prepare a series of solutions in cuvettes or a microplate containing a fixed concentration of 5-Hydroxyquinoline-8-carbonitrile (e.g., 10 µM) in the buffer.

    • Add increasing concentrations of the target metal ion to each solution (e.g., 0, 0.5, 1, 2, 5, 10, 20, 50 µM).

    • Incubate the solutions for a set period (e.g., 15 minutes) at room temperature to allow for complex formation.

    • Measure the fluorescence intensity of each solution at the predetermined λ_em, using the optimal λ_ex.

  • Selectivity Assay:

    • Prepare a series of solutions, each containing the ligand (10 µM) and a potential interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) at a high concentration (e.g., 100 µM).

    • Prepare another set of solutions containing the ligand, the interfering ion, and the target metal ion.

    • Measure the fluorescence intensity of all solutions to assess whether other metal ions cause a fluorescent response or interfere with the detection of the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the target metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope, where σ is the standard deviation of the blank).

G start Prepare Ligand and Metal Ion Solutions optimize Determine Optimal Excitation and Emission Wavelengths start->optimize selectivity Conduct Selectivity Assay with Interfering Ions start->selectivity titrate Perform Metal Ion Titration optimize->titrate measure_fluorescence Measure Fluorescence Intensity titrate->measure_fluorescence plot_data Plot Intensity vs. [Metal Ion] measure_fluorescence->plot_data analyze_lod Calculate Limit of Detection (LOD) plot_data->analyze_lod selectivity->measure_fluorescence end Quantify Metal Ion Concentration analyze_lod->end

Caption: Workflow for using 5-Hydroxyquinoline-8-carbonitrile as a fluorescent sensor.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 5-Hydroxyquinoline-8-carbonitrile against a cancer cell line (e.g., HepG2, MCF-7) using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. This is based on protocols used for similar 8-HQ derivatives.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Hydroxyquinoline-8-carbonitrile stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the 5-Hydroxyquinoline-8-carbonitrile stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Abs_treated / Abs_control) * 100.

    • Plot the cell viability against the compound concentration and use a suitable software to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Applications in Drug Development

The ability of 5-Hydroxyquinoline-8-carbonitrile to chelate metal ions is central to its potential therapeutic applications. Many enzymes, particularly those involved in cell proliferation and DNA replication, require metal ions as cofactors. By sequestering these essential metals, 8-HQ derivatives can act as potent enzyme inhibitors.

One promising area is the inhibition of metalloenzymes that are overactive in cancer, such as certain matrix metalloproteinases (MMPs) or histone deacetylases (HDACs). The nitrile group in 5-Hydroxyquinoline-8-carbonitrile may provide additional interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.

G cluster_pathway Mechanism of Anticancer Activity Ligand 5-Hydroxyquinoline-8-carbonitrile Metalloenzyme Metalloenzyme (e.g., MMP, HDAC) - Requires Metal Cofactor (Mⁿ⁺) Ligand->Metalloenzyme Chelates Metal Cofactor Apoptosis Apoptosis (Cell Death) Ligand->Apoptosis Induces CellProliferation Cancer Cell Proliferation & Survival Metalloenzyme->CellProliferation Promotes Metalloenzyme->Apoptosis Inhibits

Caption: Potential mechanism of action for 5-Hydroxyquinoline-8-carbonitrile as an anticancer agent.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its derivatives: Synthesis and applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., ... & Tang, J. C. O. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Molecules, 17(12), 14685-14698. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. Available at: [Link]

  • Gao, C., et al. (2020). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Request PDF. Available at: [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]

  • Ahmad, M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Available at: [Link]

  • Abbott, B. M., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for Determining the Antibacterial and Antifungal Efficacy of 5-Hydroxyquinoline-8-carbonitrile

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial and antifungal properties of 5-Hydroxyquinoline-8-carbonitrile....

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial and antifungal properties of 5-Hydroxyquinoline-8-carbonitrile. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough assessment of this compound's antimicrobial potential.

Introduction: The Therapeutic Promise of Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects, which are often attributed to their ability to chelate metal ions essential for microbial enzyme function.[1][3][4] The introduction of a carbonitrile group at the 8-position of the 5-hydroxyquinoline core in 5-Hydroxyquinoline-8-carbonitrile may modulate its electronic and steric properties, potentially enhancing its antimicrobial activity and specificity. This document provides the foundational assays to explore this potential.

Part 1: Foundational Antibacterial Susceptibility Testing

A critical first step in evaluating a novel compound is to determine its minimum inhibitory concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.[5] The broth microdilution method is a standardized and widely accepted technique for determining MIC values and is recommended for the initial screening of 5-Hydroxyquinoline-8-carbonitrile.[5][6]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle: A serial dilution of 5-Hydroxyquinoline-8-carbonitrile is prepared in a 96-well microtiter plate. A standardized suspension of the test bacterium is added to each well. Following incubation, the wells are visually inspected for turbidity to determine the MIC.[6]

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare stock solution of 5-Hydroxyquinoline-8-carbonitrile in DMSO B Prepare serial two-fold dilutions in CAMHB in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate plates at 35°C for 16-20 hours D->E F Visually assess for turbidity E->F G Determine MIC: lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-Hydroxyquinoline-8-carbonitrile in sterile DMSO. Subsequent dilutions should be made to minimize the final DMSO concentration to ≤1% (v/v) to avoid solvent toxicity.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. The typical concentration range to test is 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[11]

  • Controls:

    • Positive Control: Wells containing CAMHB and the bacterial inoculum (no compound).

    • Negative Control: Wells containing CAMHB only (no bacteria or compound).

    • Solvent Control: Wells containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • MIC Determination: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 5-Hydroxyquinoline-8-carbonitrile that completely inhibits visible bacterial growth.[5]

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
S. aureus ATCC 292135-Hydroxyquinoline-8-carbonitrileResult
E. coli ATCC 259225-Hydroxyquinoline-8-carbonitrileResult
S. aureus ATCC 29213Ciprofloxacin (Control)Result
E. coli ATCC 25922Ciprofloxacin (Control)Result
Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[12][13] It provides a visual confirmation of antibacterial activity and can be used as a preliminary screening tool.[14][15]

Principle: A filter paper disk impregnated with a known concentration of 5-Hydroxyquinoline-8-carbonitrile is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[15][16]

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (as in Protocol 1)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Experimental Workflow:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) B Inoculate MHA plate with a sterile swab to create a lawn A->B D Place impregnated disks on the inoculated MHA plate B->D C Impregnate sterile disks with 5-Hydroxyquinoline-8-carbonitrile solution C->D E Incubate plates at 35°C for 16-18 hours D->E F Measure the diameter of the zone of inhibition in mm E->F G Interpret results based on zone diameter F->G

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[16]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known amount of 5-Hydroxyquinoline-8-carbonitrile (e.g., 30 µg) to the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic (e.g., ciprofloxacin 5 µg).

    • Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.[9]

Data Presentation:

MicroorganismCompoundZone of Inhibition (mm)
S. aureus ATCC 292135-Hydroxyquinoline-8-carbonitrileResult
E. coli ATCC 259225-Hydroxyquinoline-8-carbonitrileResult
S. aureus ATCC 29213Ciprofloxacin (Control)Result
E. coli ATCC 25922Ciprofloxacin (Control)Result

Part 2: Foundational Antifungal Susceptibility Testing

Similar to antibacterial testing, determining the MIC against relevant fungal pathogens is a cornerstone of antifungal drug discovery. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized protocols for this purpose.[17][18][19][20]

Protocol 3: Broth Microdilution Assay for Antifungal MIC Determination

This protocol is based on the EUCAST guidelines for the susceptibility testing of yeasts.[17]

Principle: This method is analogous to the antibacterial broth microdilution assay but utilizes a medium and incubation conditions optimized for fungal growth.

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well sterile microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Stock Solution and Serial Dilutions: Prepare the stock solution and serial dilutions of 5-Hydroxyquinoline-8-carbonitrile in RPMI 1640 medium as described in Protocol 1.

  • Inoculum Preparation: From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.

  • Inoculation and Incubation: Inoculate the microtiter plates with the fungal suspension and incubate at 35°C ± 2°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control. This can be assessed visually or with a spectrophotometer.

Data Presentation:

MicroorganismCompoundMIC (µg/mL)
C. albicans ATCC 900285-Hydroxyquinoline-8-carbonitrileResult
C. neoformans ATCC 901125-Hydroxyquinoline-8-carbonitrileResult
C. albicans ATCC 90028Fluconazole (Control)Result
C. neoformans ATCC 90112Fluconazole (Control)Result

Part 3: Preliminary Safety Assessment

A crucial aspect of drug development is to ensure that a compound is selectively toxic to microbes and not to host cells. A preliminary cytotoxicity assay is therefore essential.[21][22]

Protocol 4: MTT Assay for Cytotoxicity in Mammalian Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well sterile tissue culture plates

  • 5-Hydroxyquinoline-8-carbonitrile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed mammalian cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of 5-Hydroxyquinoline-8-carbonitrile A->B C Incubate for 24-48 hours B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with the chosen mammalian cell line at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 5-Hydroxyquinoline-8-carbonitrile. Incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.[23]

Part 4: Interpretation and Future Directions

The data generated from these assays will provide a preliminary profile of the antimicrobial activity and cytotoxicity of 5-Hydroxyquinoline-8-carbonitrile. A promising compound will exhibit low MIC values against a range of microorganisms and a high IC₅₀ value in mammalian cells, indicating a favorable therapeutic index.

Further studies could explore the mechanism of action, including investigating its potential to disrupt the cell wall or inhibit essential enzymes.[24][25] Additionally, testing against a broader panel of clinical isolates, including drug-resistant strains, will be crucial in determining the clinical relevance of this compound.

References

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Bouziane, A., et al. (2021).
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • de Oliveira, V. M., et al. (2021). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Frontiers in Cellular and Infection Microbiology, 11, 735049.
  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Kulshrestha, G., & Singh, G. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2355, 239-250.
  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Aladawi, M. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

  • de Macêdo, D. P., et al. (2019). Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Molecules, 24(23), 4296.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
  • ResearchGate. (2019). Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Chemical structures of some potent antimicrobial quinoline derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • Alemu, A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and drug resistance, 11, 2391–2402.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center.
  • Galdino, A. S., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 8(5), 488.
  • ResearchGate. (2010). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • de Souza, T. C., et al. (2020). 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis. Journal of applied microbiology, 128(5), 1339–1349.
  • ResearchGate. (2019). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]

  • Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(14), 6829–6846.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2642, 281-294.
  • MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Retrieved from [Link]

  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 16(4), 339-347.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(11), 3563.
  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Retrieved from [Link]

  • Phetsuksiri, B., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 49(7), 3026–3028.
  • Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 16(4), 339–347.
  • MDPI. (2024). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 5-Hydroxyquinoline-8-carbonitrile

Introduction: The Significance of 5-Hydroxyquinoline-8-carbonitrile 5-Hydroxyquinoline-8-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. This class of compounds is of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Hydroxyquinoline-8-carbonitrile

5-Hydroxyquinoline-8-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. This class of compounds is of significant interest to researchers in drug discovery and materials science due to the diverse biological activities and unique chemical properties exhibited by its derivatives.[1][2][3] The presence of the hydroxyl (-OH) group at the 5-position and a nitrile (-CN) group at the 8-position on the quinoline scaffold imparts specific functionalities that can be exploited for various applications. 8-Hydroxyquinoline and its derivatives are well-known for their ability to chelate metal ions, a property that has been harnessed in analytical chemistry and for therapeutic purposes.[1][4][5] The nitrile group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule, potentially influencing its reactivity and spectroscopic characteristics.[6]

Given its potential utility, the development of robust and reliable analytical methods for the detection and quantification of 5-Hydroxyquinoline-8-carbonitrile is paramount for quality control in synthesis, pharmacokinetic studies in drug development, and for understanding its behavior in various chemical and biological systems. This document provides a comprehensive guide to several analytical techniques applicable to this compound, complete with detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties of 5-Hydroxyquinoline-8-carbonitrile

A thorough understanding of the physicochemical properties of 5-Hydroxyquinoline-8-carbonitrile is essential for method development. While specific experimental data for this exact molecule is not widely available, we can infer its properties from the known characteristics of 8-hydroxyquinoline and related nitrile compounds.

PropertyPredicted Value/CharacteristicRationale and Implications for Analysis
Molecular Formula C₁₀H₆N₂OConfirmed by its chemical structure.
Molecular Weight 170.17 g/mol Important for mass spectrometry-based methods.[7]
Polarity PolarThe presence of the hydroxyl and nitrile groups, along with the nitrogen in the quinoline ring, makes the molecule polar.[6] This suggests good solubility in polar organic solvents like methanol, acetonitrile, and DMSO, which are common mobile phases in liquid chromatography.
UV-Vis Absorbance Expected in the UV-A and UV-B regionsQuinoline and its derivatives exhibit strong UV absorbance due to their aromatic nature.[8][9] This makes UV-Vis spectroscopy and HPLC with UV detection highly suitable for quantification.
Fluorescence Potentially Fluorescent8-Hydroxyquinoline derivatives are known to be fluorescent, especially upon chelation with metal ions.[1][10][11] The nitrile group might influence the fluorescence quantum yield.
Chelating Ability StrongThe hydroxyl group and the quinoline nitrogen create a classic bidentate chelation site for metal ions.[1][5]

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic molecules in complex mixtures. For 5-Hydroxyquinoline-8-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's polarity.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. However, the basic nature of the quinoline nitrogen can lead to peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups.[12] Therefore, a column with end-capping or a base-deactivated stationary phase is highly recommended to achieve symmetrical peak shapes. For quinoline derivatives, specialized columns like naphthylpropyl-bonded phases have also shown excellent selectivity.[13][14]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is the standard for RP-HPLC. The organic modifier is chosen based on its elution strength and compatibility with the detector. Acetonitrile often provides better peak shapes and lower backpressure compared to methanol. The aqueous phase should be buffered to control the ionization state of the analyte. Since 5-hydroxyquinoline is a phenolic compound and has a basic nitrogen, a slightly acidic mobile phase (e.g., pH 3-4) will ensure the hydroxyl group is protonated and the quinoline nitrogen is consistently protonated, leading to sharper peaks and reproducible retention times. Phosphoric acid or formic acid are common choices for pH adjustment.[12]

  • Detection: Given the aromatic nature of the quinoline ring system, UV detection is the most straightforward and robust method.[8] A photodiode array (PDA) detector is particularly useful as it can acquire the full UV spectrum of the eluting peak, aiding in peak identification and purity assessment. The detection wavelength should be set at one of the absorbance maxima of the compound, which can be determined by running a UV-Vis spectrum of a standard solution.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Prepare Stock Standard Working Prepare Working Standards Standard->Working Linearity Linearity & Range Working->Linearity Sample Prepare Sample Solution Column Select Column (e.g., C18, 5 µm, 4.6x150 mm) Sample->Column MobilePhase Optimize Mobile Phase (ACN/Water + Acid) Column->MobilePhase Gradient Develop Gradient/Isocratic Elution MobilePhase->Gradient Detection Set Detection Wavelength Gradient->Detection Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.

  • HPLC-grade acetonitrile and methanol.

  • Ultrapure water (18.2 MΩ·cm).

  • Formic acid or phosphoric acid.

  • 5-Hydroxyquinoline-8-carbonitrile reference standard.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Degas both mobile phases by sonication or vacuum filtration before use.

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at absorbance maximum (e.g., 254 nm and 320 nm, to be confirmed experimentally)

5. System Suitability:

  • Before running samples, perform at least five replicate injections of a mid-range standard.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

  • The theoretical plates should be >2000 and the tailing factor should be between 0.8 and 1.5.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.999.

  • Quantify the amount of 5-Hydroxyquinoline-8-carbonitrile in unknown samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. While the polarity and potential for hydrogen bonding of the hydroxyl group in 5-Hydroxyquinoline-8-carbonitrile might pose a challenge for direct GC analysis, derivatization can overcome this limitation.

Causality Behind Experimental Choices in GC-MS
  • Derivatization: The active hydrogen of the hydroxyl group can interact with the stationary phase in the GC column, leading to peak tailing and poor reproducibility. Silylation is a common derivatization technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.

  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the separation of the silylated derivative.

  • Mass Spectrometry Detection: Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification. The mass spectrum of silylated 5-Hydroxyquinoline-8-carbonitrile is expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups and the TMS moiety.

Workflow for GC-MS Analysis

GCMS_Workflow Start Sample/Standard in Solvent Derivatization Derivatization (Silylation) Start->Derivatization Injection GC Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataProcessing Data Processing & Quantification Detection->DataProcessing

Caption: General workflow for GC-MS analysis with derivatization.

Detailed GC-MS Protocol

1. Instrumentation and Materials:

  • GC-MS system with a capillary column inlet and a mass selective detector.

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Anhydrous pyridine or acetonitrile as the reaction solvent.

2. Derivatization Procedure:

  • Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Setting
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp to 280 °C at 15 °C/min; Hold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50-500 amu

4. Data Analysis:

  • Identify the peak corresponding to the TMS derivative of 5-Hydroxyquinoline-8-carbonitrile based on its retention time and mass spectrum.

  • For quantification, create a calibration curve using derivatized standards and integrate the area of a characteristic ion (quantitation ion). Use qualifier ions to confirm the identity of the peak.

Spectroscopic Methods: UV-Vis and Fluorescence

Spectroscopic techniques are rapid and non-destructive methods that can be used for the quantification of pure samples or for in-process monitoring.

UV-Vis Spectroscopy

Due to its conjugated aromatic system, 5-Hydroxyquinoline-8-carbonitrile is expected to have strong absorbance in the UV-Vis region. This property can be used for its direct quantification in a solution. A tri-wavelength UV/Vis spectrophotometric method has been successfully used for the rapid determination of quinoline and 2-hydroxyquinoline.[15]

Protocol for UV-Vis Quantification:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., methanol or ethanol).

  • Determine λmax: Prepare a dilute solution of the compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax.

  • Beer-Lambert Law: Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εbc), this plot should be linear. The concentration of an unknown sample can be determined from its absorbance using this calibration curve.

Fluorescence Spectroscopy

8-Hydroxyquinoline and its derivatives are known to exhibit fluorescence, which can be significantly enhanced upon chelation with metal ions.[1][10][11] This property can be exploited to develop highly sensitive and selective analytical methods.

Protocol for Fluorescence Analysis:

  • Excitation and Emission Spectra: Dissolve the compound in a suitable solvent (e.g., ethanol) and record the excitation and emission spectra to determine the optimal wavelengths for excitation and emission.

  • Quantitative Analysis: Prepare a calibration curve by measuring the fluorescence intensity of a series of standard solutions at the optimal excitation and emission wavelengths.

  • Metal Ion Enhancement: Investigate the effect of adding various metal ions (e.g., Zn²⁺, Al³⁺) on the fluorescence intensity. The formation of a highly fluorescent chelate complex can dramatically increase the sensitivity of the assay.[10][16]

Conclusion

The analytical methods outlined in this guide provide a comprehensive toolkit for researchers, scientists, and drug development professionals working with 5-Hydroxyquinoline-8-carbonitrile. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. HPLC with UV detection stands out as a robust and versatile technique for routine quantification. GC-MS, with a derivatization step, offers high specificity for identification and quantification, particularly in complex matrices. UV-Vis and fluorescence spectroscopy are valuable for rapid analysis of relatively pure samples. Proper method development and validation are crucial to ensure the accuracy and reliability of the analytical results.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018). Retrieved from [Link]

  • Method of 8-hydroxyquinoline determination - Google Patents. (n.d.).
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. (2018). Retrieved from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline - SIELC Technologies. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). Retrieved from [Link]

  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014). Retrieved from [Link]

  • Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... - ResearchGate. (n.d.). Retrieved from [Link]

  • 8-Hydroxyquinoline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • 8-Hydroxy-2-quinolinecarbonitrile | C10H6N2O | CID 2734032 - PubChem. (n.d.). Retrieved from [Link]

  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Test compounds were diluted in acetonitrile and analyzed by GC/MS as described under Materials and Methods. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - MDPI. (n.d.). Retrieved from [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025). Retrieved from [Link]

  • 5-acetyl-8-hydroxyquinoline and 5-formyl-8- hydroxyquinoline: chelating agents for complexometric titrations - ResearchGate. (2019). Retrieved from [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Process for the manufacture of 8-hydroxy quinoline - Google Patents. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved from [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - NIH. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and - ResearchGate. (n.d.). Retrieved from [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (n.d.). Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025). Retrieved from [Link]

  • 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem. (n.d.). Retrieved from [Link]

  • Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography for 5-Hydroxyquinoline-8-carbonitrile Purification

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals. The purification of 5-Hydroxyquinoline-8-carbonitrile presents unique challenges due to its molecular structure, including its chelating properties and potential for strong interactions with silica gel. This guide is designed to navigate these complexities, offering robust protocols and logical troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - The Pre-Chromatography Checklist

This section addresses foundational questions that are critical to designing a successful purification strategy. Answering these before you begin will prevent common pitfalls and save valuable time and resources.

Q1: What is the best stationary phase for purifying 5-Hydroxyquinoline-8-carbonitrile?

For initial trials, silica gel (60-120 or 70-230 mesh) is the standard and most cost-effective choice.[1] However, the 8-hydroxyquinoline moiety is a known metal chelator and can interact strongly with acidic silanol groups on the silica surface, potentially leading to peak tailing, poor recovery, or even degradation.[2][3]

  • Expert Insight: If you observe significant streaking on your analytical Thin Layer Chromatography (TLC) plate that cannot be resolved with mobile phase modifiers, your compound is likely unstable on standard silica. In such cases, consider these alternatives:

    • Deactivated Silica Gel: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing a small percentage of a competitive base like triethylamine (Et3N) or, if the compound is acidic, an acid like acetic acid (AcOH). This passivates the most active sites.[4]

    • Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to the acidic nature of silica gel.[4] It is crucial to use neutral alumina, as basic or acidic alumina can introduce new complications.

Q2: How do I select an appropriate mobile phase (solvent system)?

The selection of a mobile phase is an empirical process guided by analytical TLC. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for 5-Hydroxyquinoline-8-carbonitrile, ensuring good separation from impurities.

  • Recommended Starting Systems for TLC Screening:

    • Hexane / Ethyl Acetate (EtOAc) mixtures (e.g., start with 7:3, then 1:1)

    • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., start with 98:2, then 95:5)

    • Toluene / Ethyl Acetate (EtOAc) mixtures (e.g., start with 8:2) - Toluene can improve separation for aromatic compounds.[5]

TLC Result (Rf of Product)Recommended Action for Column ChromatographyCausality
> 0.6 Decrease mobile phase polarity (e.g., increase Hexane %)The compound is eluting too quickly, resulting in poor separation from less polar impurities.
0.2 - 0.4 Optimal. Use this solvent system for the column.This Rf range provides the best balance of retention and elution for effective separation.
< 0.1 Increase mobile phase polarity (e.g., increase EtOAc or MeOH %)The compound is too strongly adsorbed to the silica, which can lead to long elution times and band broadening.[4]
Streaking/Tailing Add 0.5-1% triethylamine (for basic compounds) or acetic/formic acid (for acidic compounds) to the mobile phase.This suppresses the ionization of the compound or the stationary phase's silanol groups, leading to more symmetrical spots.[6]

Q3: My compound seems to be degrading on the analytical TLC plate. What does this mean for my column?

Degradation on a TLC plate is a critical warning sign. If you spot your compound, let the plate sit for 20-30 minutes, and then elute it and see new spots or streaking, your compound is likely unstable on silica gel.[4]

  • Diagnostic Test (2D TLC):

    • Spot the compound in one corner of a square TLC plate.

    • Elute the plate as usual.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and re-elute it in the same solvent system.

    • If the compound is stable, the spot will move diagonally. If it degrades, you will see new spots off the diagonal.[4]

If instability is confirmed, do not proceed with a standard silica gel column. Immediately switch to a less harsh stationary phase like neutral alumina or use a deactivated silica gel.

Section 2: A Validated Step-by-Step Protocol for Purification

This protocol provides a robust framework for the column chromatography of 5-Hydroxyquinoline-8-carbonitrile.

Experimental Workflow Diagram```dot

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase, Rf = 0.2-0.4) Slurry 2. Prepare Silica Gel Slurry (in non-polar component of mobile phase) TLC->Slurry Pack 3. Pack the Column (Ensure level bed, no air bubbles) Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes of mobile phase) Pack->Equilibrate Load 5. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 6. Elute Column (Maintain constant solvent head) Load->Elute Collect 7. Collect Fractions (Monitor by TLC) Elute->Collect Analyze 8. Analyze Fractions (Pool pure fractions) Collect->Analyze Evaporate 9. Evaporate Solvent (Rotary Evaporation) Analyze->Evaporate Final 10. Characterize Pure Product (NMR, MS, etc.) Evaporate->Final

Caption: A decision tree for troubleshooting common chromatography issues.

Problem: The compound is not moving off the column baseline.

  • Causality: The mobile phase is not polar enough to displace the compound from the active sites of the silica gel.

  • Solution: Systematically increase the polarity of your eluent. For example, if you are using 80:20 Hexane:EtOAc, try switching to 60:40. If there are no impurities at lower Rf, you can increase the polarity significantly to speed up elution.

[4]Problem: The compound is streaking or tailing down the column.

  • Causality: This is a classic sign of undesirable secondary interactions. For 8-hydroxyquinolines, two primary causes are likely:

    • Acid-Base Interaction: The nitrogen on the quinoline ring is basic and can interact strongly with the acidic silanol (Si-OH) groups on the silica surface.

    • Metal Chelation: 8-Hydroxyquinoline is a powerful chelating agent. T[7]race metals (like iron, aluminum) present in the silica gel can complex with your molecule, causing it to drag and tail. *[2][8] Solutions:

    • Add a Modifier: Incorporate a small amount (0.5-1%) of triethylamine into your mobile phase. The amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute with a much sharper band shape. [9] * Use a Metal-Free System: For highly sensitive separations, using metal-free columns and pre-washing silica gel with an acid solution can remove problematic metal ions.

[8]Problem: I'm getting poor separation between my product and an impurity.

  • Causality: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Try a completely different solvent system. For instance, if Hexane/EtOAc fails, a system based on DCM/MeOH or Toluene/EtOAc might provide the different selectivity needed. [5] * Use a Shallow Gradient: Instead of a large step-wise increase in polarity, use a slow, linear gradient. This can often resolve closely eluting compounds.

    • Check for Overloading: If you load too much crude material, the column's separation capacity will be exceeded, leading to broad, overlapping bands. Reduce the amount of sample loaded.

Problem: Low or no recovery of the compound after the column.

  • Causality: This is the most severe issue and usually points to irreversible adsorption or decomposition of the compound on the stationary phase. *[4] Solutions:

    • Confirm Stability: First, perform the 2D TLC test described in the FAQ section to confirm if your compound is degrading on silica. [4] * Change Stationary Phase: Do not attempt the column again on standard silica. Switch immediately to neutral alumina or a heavily deactivated silica gel.

    • Flush the Column: After your expected product should have eluted, try flushing the column with a very polar solvent like 10% MeOH in DCM or even 100% MeOH. This can sometimes recover material that was very strongly, but not irreversibly, bound to the column.

[6]### References

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved January 26, 2026, from

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved January 26, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 26, 2026, from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 26, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 26, 2026, from [Link]

  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved January 26, 2026, from

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 26, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved January 26, 2026, from [Link]

  • Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved January 26, 2026, from [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved January 26, 2026, from [Link]

  • PMC - PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 26, 2026, from [Link]

  • Open Journal of Applied Sciences. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved January 26, 2026, from [Link]

  • Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Hydroxyquinoline-8-carbonitrile

Welcome to the technical support guide for the synthesis of 5-Hydroxyquinoline-8-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Hydroxyquinoline-8-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. 5-Hydroxyquinoline-8-carbonitrile is a valuable heterocyclic building block, leveraging the well-established biological significance of the 8-hydroxyquinoline scaffold, known for its potent metal-chelating, antimicrobial, and anticancer properties.[1][2][3]

The introduction of a carbonitrile group at the C-8 position offers a versatile chemical handle for further molecular elaboration in drug discovery programs. However, the synthesis is not without its challenges. The inherent reactivity of the 5-hydroxyquinoline core can lead to several side reactions, complicating the reaction profile and purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges effectively.

Section 1: Overview of Synthetic Pathways

The synthesis of 5-Hydroxyquinoline-8-carbonitrile typically proceeds from a pre-functionalized 5-hydroxyquinoline derivative. The two most logical and commonly employed strategies are:

  • The Sandmeyer Reaction: This classic transformation converts an aromatic amine, 8-amino-5-hydroxyquinoline, into the target nitrile via an intermediate diazonium salt.

  • Nucleophilic Cyanation: This pathway involves the displacement of a halogen, typically bromine, from 8-bromo-5-hydroxyquinoline using a cyanide source, often mediated by a transition metal catalyst (e.g., palladium or copper).

Each route has its own set of advantages and potential pitfalls, which we will explore in the subsequent sections.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways start1 8-Amino-5-hydroxyquinoline product 5-Hydroxyquinoline-8-carbonitrile start1->product  Sandmeyer Reaction  (NaNO₂, HCl, then CuCN) start2 8-Bromo-5-hydroxyquinoline start2->product  Nucleophilic Cyanation  (e.g., Pd(OAc)₂, dppf, Zn(CN)₂)

Caption: Primary synthetic routes to 5-Hydroxyquinoline-8-carbonitrile.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Persistent Starting Material and Low Product Conversion

  • Q: My reaction stalls, leaving a significant amount of unreacted 8-amino- or 8-bromo-5-hydroxyquinoline. What are the likely causes and solutions?

  • A: This is a frequent issue stemming from several factors specific to each pathway.

    • For the Sandmeyer Reaction (from 8-amino-5-hydroxyquinoline):

      • Causality: The core of this reaction is the quantitative formation of the diazonium salt. This step is highly temperature-sensitive. If the temperature rises above 0-5 °C, the diazonium salt can prematurely decompose back to the amine or to the corresponding phenol (8,5-dihydroxyquinoline). Secondly, incomplete diazotization due to insufficient acid or sodium nitrite will naturally result in unreacted starting material.

      • Solution:

        • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for robust cooling.

        • Acid Molarity: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid (like HCl or H₂SO₄) to fully protonate the amine and generate nitrous acid in situ.

        • Monitor Diazotization: Before adding the cyanide source, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, shows that sufficient NaNO₂ has been added).

    • For Nucleophilic Cyanation (from 8-bromo-5-hydroxyquinoline):

      • Causality: Palladium- or copper-catalyzed cyanation reactions are complex, and their failure often points to catalyst deactivation or suboptimal conditions. The unprotected 5-hydroxy group, being a phenol, is acidic and can interfere with basic ligands or catalysts. Furthermore, the quinoline nitrogen itself can coordinate to the metal center, inhibiting catalytic turnover.

      • Solution:

        • Protect the Hydroxyl Group: The most robust solution is to protect the 5-OH group as a benzyl ether, methoxymethyl (MOM) ether, or a similar stable protecting group prior to cyanation.[4] This prevents unwanted side reactions and catalyst inhibition. The protecting group can be removed in a subsequent step.

        • Catalyst System: Ensure your catalyst, ligands, and solvents are anhydrous and of high purity. Perform a solvent sparge with an inert gas (Argon or Nitrogen) to remove dissolved oxygen, which can deactivate palladium catalysts.

        • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over copper(I) cyanide or potassium cyanide in palladium catalysis as it is less toxic and often gives cleaner reactions with fewer side products.

Problem 2: Identification of an M+17 Impurity

  • Q: My mass spectrometry data shows a major byproduct with a molecular weight 17 units higher than my expected product. What is this compound and how do I prevent its formation?

  • A: An M+17 peak almost certainly corresponds to 5-hydroxyquinoline-8-carboxamide , the product of partial nitrile hydrolysis.

    • Causality: The carbon atom of a nitrile is electrophilic and can be attacked by water, especially under acidic or basic conditions, to form an amide intermediate.[5] If the reaction is heated for too long or the workup involves prolonged exposure to strong acid or base, this side reaction becomes significant. The amide is often more stable to further hydrolysis than the nitrile is to the initial hydrolysis.[6][7]

    • Solution:

      • Anhydrous Conditions: Run the cyanation reaction under strictly anhydrous conditions. Use dry solvents and an inert atmosphere.

      • Controlled Workup: During the aqueous workup, avoid extreme pH values. Neutralize the reaction mixture carefully, preferably with a buffered solution or by adding acid/base slowly at low temperatures.

      • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Overheating or extending the reaction time unnecessarily increases the risk of hydrolysis.

Nitrile_Hydrolysis Product 5-Hydroxyquinoline-8-carbonitrile (R-CN) Amide 5-Hydroxyquinoline-8-carboxamide (R-CONH₂) [M+17] Product->Amide  Partial Hydrolysis  (H₂O, H⁺ or OH⁻) Acid 5-Hydroxyquinoline-8-carboxylic Acid (R-COOH) [M+18] Amide->Acid  Full Hydrolysis  (Harsh Conditions)

Caption: The hydrolysis pathway of the nitrile product.

Problem 3: Appearance of a Dark, Tarry Reaction Mixture

  • Q: My reaction turns into a dark, intractable tar that is very difficult to purify. Why does this happen?

  • A: Tar formation is a common issue in quinoline chemistry, often arising from decomposition and polymerization pathways.

    • Causality:

      • Phenol Oxidation: The 5-hydroxy group makes the quinoline ring electron-rich and susceptible to oxidation, especially in the presence of air and metal catalysts, leading to colored, polymeric quinone-type species.

      • Diazonium Decomposition: In the Sandmeyer reaction, diazonium salts are notoriously unstable. If not used immediately or if the temperature is not controlled, they can decompose through radical pathways, leading to a complex mixture of byproducts, including tars.

      • Azo Coupling: Unreacted diazonium salt can couple with the electron-rich 5-hydroxyquinoline starting material or product to form brightly colored and often insoluble azo compounds.

      • Harsh Acidity: Some quinoline syntheses, like the Skraup reaction, are known to produce tars under strongly acidic and high-temperature conditions.[8] While less extreme here, the principle holds that harsh conditions can degrade the quinoline scaffold.

    • Solution:

      • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

      • Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

      • Controlled Reagent Addition: Add reagents slowly and portion-wise to control any exotherms and maintain a steady reaction rate.

      • Purification Strategy: If a tarry mixture is unavoidable, attempt purification by first filtering the crude mixture through a plug of silica gel or celite to remove baseline material before attempting fine purification via column chromatography or recrystallization.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Is protection of the 5-hydroxy group mandatory?

    • A: While not strictly mandatory for all conditions, it is highly recommended, especially for the metal-catalyzed cyanation reaction. Protecting the phenol prevents it from acting as a nucleophile, coordinating to the catalyst, or causing solubility issues.[4] It adds steps to the synthesis but almost always results in a cleaner reaction, higher yield, and easier purification, making it more efficient overall.

  • Q2: What is the best method for purifying the final product?

    • A: A multi-step approach is often best. After the initial workup, an acid-base extraction can be useful. The quinoline nitrogen is basic and can be protonated to move the compound into an aqueous acidic layer, leaving non-basic organic impurities behind. After re-basifying and extracting back into an organic solvent, the crude product can be subjected to flash column chromatography on silica gel. Final purification is often achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). A patent on purifying 8-hydroxyquinoline suggests a pH-controlled precipitation followed by recrystallization from methanol, which could be adapted.[9]

  • Q3: What are the key safety precautions for this synthesis?

    • A: The primary hazard comes from the use of cyanide reagents (e.g., KCN, CuCN, Zn(CN)₂). These are acutely toxic. Never mix cyanide salts with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All manipulations should be done in a certified chemical fume hood. Have a cyanide antidote kit available and ensure you are trained in its use. The 8-hydroxyquinoline scaffold itself can be harmful if swallowed and may cause skin and eye irritation.[10] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Section 4: Recommended Experimental Protocol

This protocol details the synthesis via cyanation of a protected 8-bromo-5-hydroxyquinoline. This route is often more reliable and scalable than the Sandmeyer reaction.

Step 1: Protection of 5-hydroxy-8-bromoquinoline

  • Setup: To a solution of 8-bromo-5-hydroxyquinoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add benzyl bromide (BnBr, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield 5-(benzyloxy)-8-bromoquinoline.

Step 2: Palladium-Catalyzed Cyanation

  • Setup: In a flame-dried flask under an argon atmosphere, combine 5-(benzyloxy)-8-bromoquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and zinc dust (0.1 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield 5-(benzyloxy)quinoline-8-carbonitrile.

Step 3: Deprotection (if required)

  • Setup: Dissolve the 5-(benzyloxy)quinoline-8-carbonitrile (1.0 eq) in methanol.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 10 wt%).

  • Reaction: Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 8-12 hours.

  • Workup: Filter the reaction mixture through celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to yield the final product, 5-hydroxyquinoline-8-carbonitrile. Further purification can be done by recrystallization if needed.

Section 5: Data Summary of Potential Side Products

Impurity NameStructureΔ Mass from ProductKey Analytical Signature(s)
Starting Material 8-Bromo-5-hydroxyquinoline+58 (⁷⁹Br), +60 (⁸¹Br)Isotopic pattern for bromine in MS.
Amide Byproduct 5-Hydroxyquinoline-8-carboxamide+17Broad N-H stretches in IR (~3200-3400 cm⁻¹).
Acid Byproduct 5-Hydroxyquinoline-8-carboxylic acid+18Very broad O-H stretch in IR (~2500-3300 cm⁻¹).
Phenol Byproduct 8,5-Dihydroxyquinoline-25Absence of nitrile peak in IR (~2220 cm⁻¹).

Section 6: Troubleshooting Workflow Visualization

Troubleshooting_Workflow start Low Yield / Incomplete Reaction pathway_check Which Pathway? start->pathway_check sandmeyer Sandmeyer pathway_check->sandmeyer cyanation Cyanation pathway_check->cyanation sandmeyer_q1 Temperature > 5°C? sandmeyer->sandmeyer_q1 cyanation_q1 5-OH Group Protected? cyanation->cyanation_q1 sandmeyer_a1 Use Ice-Salt Bath Maintain 0-5°C sandmeyer_q1->sandmeyer_a1 Yes sandmeyer_q2 Incomplete Diazotization? sandmeyer_q1->sandmeyer_q2 No sandmeyer_a2 Check Acid Stoichiometry Use Starch-Iodide Test sandmeyer_q2->sandmeyer_a2 cyanation_a1_yes Check Catalyst/Ligand Quality Ensure Anhydrous/Inert Conditions cyanation_q1->cyanation_a1_yes Yes cyanation_a1_no Protect OH Group (e.g., Bn, MOM) Then Repeat Cyanation cyanation_q1->cyanation_a1_no No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Saadeh, H., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4184. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). [Link]

  • Google Patents. (2018). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Gao, C., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 13, 1347–1366. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. [Link]

  • Singh, M., et al. (2020). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 25(21), 5028. [Link]

  • Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. [Link]

  • ResearchGate. (2017). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Ashenhurst, J. (2023). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Altmeyers Encyclopedia. (2021). 8-hydroxyquinoline. [Link]

  • PubChem. (2024). 8-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2020). Reaction sites of 8-hydroxyquinoline 1. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxyquinoline-8-carbonitrile Derivatization

Welcome to the technical support center for the derivatization of 5-Hydroxyquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Hydroxyquinoline-8-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

Introduction to the Reactivity of 5-Hydroxyquinoline-8-carbonitrile

5-Hydroxyquinoline-8-carbonitrile is a bifunctional molecule offering two primary sites for derivatization: the nucleophilic 5-hydroxyl group and the electrophilic 8-carbonitrile group. The quinoline core itself can also undergo further modification, but this guide will focus on the functionalization of the existing hydroxyl and nitrile moieties. Understanding the interplay of these functional groups is crucial for successful and selective derivatization.

Diagram: Reactivity Sites of 5-Hydroxyquinoline-8-carbonitrile

A schematic representation of the primary reactive sites on 5-Hydroxyquinoline-8-carbonitrile.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Derivatization of the 5-Hydroxyl Group

Question 1: I am attempting an O-alkylation of the 5-hydroxyl group using an alkyl halide, but I am observing low yields and recovery of my starting material. What are the critical parameters to optimize?

Answer:

Low yields in O-alkylation reactions of 5-hydroxyquinoline-8-carbonitrile are often due to incomplete deprotonation of the hydroxyl group or suboptimal reaction conditions. Here’s a breakdown of the key factors and troubleshooting steps:

  • Basicity is Key: The hydroxyl group of 5-hydroxyquinoline has a pKa of approximately 8.5.[1] A base strong enough to fully deprotonate this hydroxyl group is essential to form the more nucleophilic phenoxide ion.

    • Troubleshooting: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base can also be influenced by your solvent.

  • Solvent Selection: An appropriate solvent should be polar aprotic to dissolve the reagents and not interfere with the reaction.

    • Troubleshooting: N,N-Dimethylformamide (DMF) or acetonitrile are common choices.[2] Ensure your solvent is anhydrous, as water can quench the strong base and hydrolyze the alkyl halide.

  • Temperature and Reaction Time: These parameters are interdependent.

    • Troubleshooting: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 50-60 °C) can increase the rate. However, be cautious of potential side reactions at higher temperatures.[3]

Table 1: Recommended Starting Conditions for O-Alkylation

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 1.2 eq.Ensures complete deprotonation of the hydroxyl group.
Solvent Anhydrous DMFAprotic polar solvent that facilitates the Sₙ2 reaction.
Temperature 0 °C to RT, then heat if necessaryAllows for controlled deprotonation before alkylation.
Alkyl Halide 1.1 eq.A slight excess drives the reaction to completion.

Experimental Protocol: General Procedure for O-Alkylation

  • To a solution of 5-Hydroxyquinoline-8-carbonitrile (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am concerned about the reactivity of the quinoline nitrogen. Could it compete with the hydroxyl group during alkylation?

Answer:

This is a valid concern. The quinoline nitrogen is a potential nucleophile. However, under basic conditions used for the deprotonation of the hydroxyl group, the resulting phenoxide is a significantly stronger nucleophile than the neutral quinoline nitrogen. Therefore, O-alkylation is generally favored.

If you are working under neutral or acidic conditions, N-alkylation becomes more likely. To ensure selectivity for the hydroxyl group, always perform the alkylation in the presence of a suitable base.

Section 2: Derivatization of the 8-Carbonitrile Group

Question 3: I want to convert the 8-carbonitrile to a carboxylic acid, but the hydrolysis is proving difficult. What conditions are recommended?

Answer:

Hydrolysis of aromatic nitriles typically requires forcing conditions. You can use either acidic or basic hydrolysis.

  • Acidic Hydrolysis:

    • Conditions: Refluxing with a strong aqueous acid, such as 6M HCl or a mixture of acetic acid and sulfuric acid.[4][5]

    • Mechanism: The nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water. The reaction proceeds through an amide intermediate.[4]

    • Troubleshooting: If the reaction is incomplete, increasing the reaction time or the concentration of the acid may be necessary. However, be aware that harsh acidic conditions can potentially lead to degradation of the quinoline ring.

  • Basic Hydrolysis:

    • Conditions: Refluxing with a strong aqueous base, such as 6M NaOH.

    • Product: This will yield the carboxylate salt. An acidic workup is required to protonate the salt and obtain the free carboxylic acid.

    • Troubleshooting: Similar to acidic hydrolysis, prolonged reaction times or higher temperatures may be needed for complete conversion.

Diagram: Hydrolysis of 8-Carbonitrile

Nitrile 5-Hydroxyquinoline-8-carbonitrile Amide 5-Hydroxyquinoline-8-carboxamide (Intermediate) Nitrile->Amide Mild H+ or OH- Carboxylic_Acid 5-Hydroxyquinoline-8-carboxylic acid Amide->Carboxylic_Acid Strong H+ or OH-, Heat

Stepwise hydrolysis of the 8-carbonitrile group.

Question 4: Is it possible to stop the hydrolysis at the amide stage?

Answer:

Yes, it is possible, but it can be challenging to achieve high selectivity. The amide intermediate is often more readily hydrolyzed than the starting nitrile under the same conditions.[4]

  • Milder Conditions: Using milder conditions, such as a mixture of an acid (e.g., TFA or AcOH-H₂SO₄) in a non-aqueous solvent, can sometimes favor the formation of the amide.[4]

  • Catalytic Methods: Certain transition metal catalysts have been shown to mediate the hydration of nitriles to amides under neutral or mild conditions.[6][7]

Question 5: I am interested in synthesizing a tetrazole from the 8-carbonitrile group. What is the general procedure for this transformation?

Answer:

The conversion of a nitrile to a tetrazole is a well-established [3+2] cycloaddition reaction.[8][9]

  • Reagents: The most common method involves reacting the nitrile with an azide source, such as sodium azide (NaN₃).

  • Catalyst: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or trialkyltin chloride, is often used to activate the nitrile.[8][10]

  • Solvent: A high-boiling polar aprotic solvent like DMF or toluene is typically used.[10]

  • Temperature: The reaction usually requires elevated temperatures (reflux).[10]

Experimental Protocol: General Procedure for Tetrazole Synthesis

  • To a solution of 5-Hydroxyquinoline-8-carbonitrile (1.0 eq.) in DMF, add sodium azide (1.5 eq.) and zinc chloride (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into an acidic aqueous solution (e.g., dilute HCl).

  • The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Section 3: Purification and Characterization

Question 6: My derivatized products are highly polar and difficult to purify by standard silica gel chromatography. What strategies can I use?

Answer:

Purification of polar quinoline derivatives can indeed be challenging due to their interactions with the acidic silanol groups on standard silica gel.

  • Deactivating the Silica Gel: Pre-treating the silica gel with a base can neutralize the acidic sites. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[5]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography or HPLC can be an excellent alternative.

  • Mobile Phase Modifiers: For HPLC, adjusting the pH of the mobile phase is critical. For basic quinoline compounds, using a low pH (e.g., 2.5-4) will protonate the analyte and minimize unwanted interactions with the stationary phase.[5] Adding a small amount of a competing base like TEA to the mobile phase can also improve peak shape.[5]

Diagram: Purification Strategy Workflow

Start Crude Product TLC TLC Analysis Start->TLC Silica Standard Silica Gel Chromatography TLC->Silica Good Separation Deactivated_Silica Deactivated Silica Gel (e.g., with TEA) TLC->Deactivated_Silica Poor Separation/ Streaking Alternative_Phase Alternative Stationary Phase (Alumina, Diol, etc.) TLC->Alternative_Phase Poor Separation/ Streaking RP_Chroma Reversed-Phase Chromatography TLC->RP_Chroma Poor Separation/ Streaking Pure_Product Pure Product Silica->Pure_Product Deactivated_Silica->Pure_Product Alternative_Phase->Pure_Product RP_Chroma->Pure_Product

A decision-making workflow for the purification of polar quinoline derivatives.

References

  • Chemistry Steps . Converting Nitriles to Amides. [Link]

  • Chemistry LibreTexts . Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • MDPI . Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • National Center for Biotechnology Information . Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]

  • Google Patents.
  • Organic Syntheses . Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Semantic Scholar . Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Metal Complex Formation with 5-Hydroxyquinoline-8-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Hydroxyquinoline-8-carbonitrile. This document is de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Hydroxyquinoline-8-carbonitrile. This document is designed to provide in-depth, field-proven insights into the formation of its metal complexes. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic protocols.

Section 1: Fundamental Principles & FAQs

This section addresses the most common issues encountered during the synthesis and isolation of metal complexes with 5-Hydroxyquinoline-8-carbonitrile.

The Coordination Chemistry of 5-Hydroxyquinoline-8-carbonitrile

5-Hydroxyquinoline-8-carbonitrile, like its parent compound 8-hydroxyquinoline (8-HQ), is a classic bidentate chelating agent.[1] Coordination with a metal ion occurs through two key sites: the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the pyridine ring.[2] This forms a stable five-membered ring with the metal center.

The presence of the electron-withdrawing carbonitrile (-CN) group at the 8-position influences the electronic properties of the quinoline ring system. This group can affect the acidity (pKa) of the hydroxyl group and the electron density on the nitrogen atom, which in turn modulates the stability and reactivity of the metal complexes compared to unsubstituted 8-HQ.

Caption: Chelation of a metal ion by 5-Hydroxyquinoline-8-carbonitrile.

Frequently Asked Questions (FAQs)
Q1: I'm not observing any product formation or precipitation. What are the likely causes?

A1: This is a common issue that typically points to one of three critical reaction parameters: pH, solvent, or reagent integrity.

  • Causality of pH: The primary requirement for chelation with 8-hydroxyquinoline derivatives is the deprotonation of the C5-hydroxyl group.[3] Without deprotonation, the oxygen atom cannot form a coordinate bond with the metal ion. Many metal salt solutions are acidic, which suppresses this deprotonation.

    • Troubleshooting:

      • Measure the pH: Check the pH of your reaction mixture after adding all reagents.

      • Add a Base: Introduce a mild, non-coordinating base to raise the pH. Dilute solutions of sodium hydroxide, ammonium hydroxide, or triethylamine can be effective. Add the base dropwise until you observe precipitation or a distinct color change. Be aware that excessively high pH can lead to the precipitation of metal hydroxides.

      • Use a Buffer: For sensitive reactions, employing a buffer system (e.g., acetate buffer for pH ~5-6) can maintain the optimal pH for complexation.[4]

  • Solvent Choice: The solubility of both your ligand and the metal salt is paramount. If either is not sufficiently dissolved, the reaction kinetics will be too slow for complex formation. Furthermore, the resulting metal complex may be soluble in the chosen solvent, meaning no precipitate will form even if the reaction is successful.

    • Troubleshooting:

      • Ensure Reagent Solubility: Use a solvent system that dissolves both reactants. Common choices include ethanol, methanol, DMSO, or aqueous mixtures.[1]

      • Induce Precipitation: If you suspect a soluble complex has formed (often indicated by a color change), try to precipitate it by adding a non-polar "anti-solvent" like hexane or diethyl ether, or by reducing the solution volume via rotary evaporation.[5]

  • Reagent Quality: Ensure your metal salt is of the correct hydration state and that the 5-Hydroxyquinoline-8-carbonitrile ligand has not degraded.

Q2: My reaction works, but the product yield is consistently low. How can I improve it?

A2: Low yields often relate to reaction equilibrium, stoichiometry, or competing side reactions.

  • Causality of Reaction Conditions: Complex formation is an equilibrium process. Factors like reaction time, temperature, and reagent ratios can shift this equilibrium.

    • Troubleshooting:

      • Increase Reaction Time/Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve reaction rates. Similarly, extending the reaction time from a few hours to overnight can allow the equilibrium to favor the product.

      • Adjust Stoichiometry: The expected stoichiometry (e.g., 1:1, 1:2, or 1:3 metal-to-ligand) depends on the metal's coordination number.[6] Try adjusting the molar ratio of the ligand. Adding a slight excess of the ligand can often drive the reaction to completion.

      • Atmosphere Control: Some metal ions (e.g., Fe²⁺, Cu⁺) are sensitive to oxidation by air. If you are working with an oxidation-sensitive metal, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of unwanted side products.

Q3: The complex I've isolated is an insoluble powder that I can't recrystallize or analyze. What are my options?

A3: High insolubility can suggest the formation of polymeric coordination polymers or simply a very stable crystal lattice. This is a known challenge with some 8-hydroxyquinoline complexes.

  • Causality of Insolubility: Highly stable, neutral complexes can have very low solubility in common organic solvents.

    • Troubleshooting:

      • Expand Solvent Screening: Test solubility in a wider range of solvents, including more polar options like DMF, DMSO, or NMP. Sometimes, gentle heating is required to achieve dissolution for recrystallization.

      • Characterize the Solid: If recrystallization is not feasible, use solid-state characterization techniques.

        • FT-IR (ATR): Attenuated Total Reflectance FT-IR is excellent for analyzing insoluble powders directly.

        • Elemental Analysis (CHN): This provides the empirical formula to confirm the stoichiometry of your bulk sample.

        • Powder X-ray Diffraction (PXRD): Can confirm the crystallinity of your material.

Section 2: Characterization and Analysis

Verifying the formation and structure of your complex is a critical self-validating step.

Q4: My spectroscopic data is ambiguous. What key changes should I look for to confirm complexation?

A4: Each spectroscopic technique provides specific clues. Comparing the spectra of your product to that of the free ligand is essential.

  • FT-IR Spectroscopy: This is one of the most direct methods to confirm coordination.

    • C-O Stretch: The C-O stretching vibration of the phenolic group will shift upon coordination to the metal.

    • O-H Stretch: The broad O-H stretching band (typically ~3400-3200 cm⁻¹) of the free ligand should disappear or significantly diminish in the complex, confirming deprotonation.[2]

    • C=N Stretch: The C=N vibration within the quinoline ring may shift slightly upon coordination of the nitrogen atom.[2]

    • New Bands: Look for new, low-frequency bands (typically < 600 cm⁻¹) corresponding to the new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.

  • UV-Vis Spectroscopy: Complex formation almost always results in a significant change in the electronic spectrum and a visible color change.[1]

    • Bathochromic Shift: The π→π* and n→π* transitions of the ligand are typically red-shifted (to longer wavelengths) upon complexation.[1] This is due to the delocalization of electrons across the newly formed chelate ring system.

  • NMR Spectroscopy: While useful, analysis can be complicated by paramagnetic metal centers (e.g., Cu²⁺, Fe³⁺) which cause significant peak broadening. For diamagnetic metals (e.g., Zn²⁺, Al³⁺):

    • ¹H NMR: The proton of the hydroxyl group should disappear. Protons on the quinoline ring, especially those close to the coordination sites (at positions 4, 6, 7), will show a downfield shift due to the deshielding effect of the metal ion.

Technique Free Ligand (Expected) Metal Complex (Expected Change) Rationale for Change
FT-IR Broad O-H stretch (~3300 cm⁻¹)Disappearance of O-H stretchDeprotonation of the hydroxyl group.[2]
C-O stretch (~1280 cm⁻¹)Shift in C-O frequencyFormation of the M-O bond.
UV-Vis Absorption max (λ_max)Bathochromic (red) shift of λ_maxAltered electronic structure upon chelation.[1]
¹H NMR -OH proton peak presentDisappearance of -OH proton peakDeprotonation and bond formation.
Aromatic proton signalsDownfield shift of aromatic signalsDeshielding by the cationic metal center.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Synthesis of a Metal (II) Complex

This protocol describes a general method for synthesizing a 1:2 metal-to-ligand complex.

  • Ligand Solution: Dissolve 2.0 mmol of 5-Hydroxyquinoline-8-carbonitrile in 25 mL of ethanol. Warm gently if necessary to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the metal (II) salt (e.g., zinc acetate, copper (II) chloride) in 15 mL of deionized water or ethanol.

  • Reaction: While stirring the ligand solution, add the metal salt solution dropwise over 10 minutes at room temperature.

  • pH Adjustment: After the addition is complete, a color change may be observed. Slowly add 0.1 M NaOH dropwise to the stirring mixture. Monitor for the formation of a precipitate. Check the pH and adjust to ~6-7.

  • Digestion & Isolation: Continue stirring the resulting suspension for 2-4 hours (gentle heating to 50°C can aid in "digesting" the precipitate to improve crystallinity).

  • Work-up: Cool the mixture to room temperature, then collect the solid product by vacuum filtration. Wash the solid sequentially with small portions of water, then ethanol, and finally diethyl ether to remove unreacted starting materials and aid in drying.

  • Drying: Dry the final product in a vacuum oven at 60°C overnight.

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing issues in your synthesis.

Caption: A logical workflow for troubleshooting complex formation.

References

  • ResearchGate. (n.d.). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Retrieved January 27, 2026, from [Link]

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. doi: 10.4236/ojapps.2021.111001.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Pharmaceuticals, 15(2), 233.
  • Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Hydroxyquinoline-8-carbonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Hydroxyquinoline-8-carbonitrile. As a critical intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Hydroxyquinoline-8-carbonitrile. As a critical intermediate in the development of novel therapeutics, ensuring the purity and integrity of this compound is paramount. This document provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis.

Introduction: The Criticality of Purity

5-Hydroxyquinoline-8-carbonitrile is a key building block in medicinal chemistry, primarily due to its structural motif which is present in a variety of biologically active compounds. The nitrile and hydroxyl functionalities offer versatile handles for further chemical modifications, making it a valuable precursor in the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a comprehensive resource for identifying, mitigating, and eliminating common impurities encountered during the synthesis of this important intermediate.

Common Synthetic Routes

The most prevalent and industrially scalable method for the synthesis of 5-Hydroxyquinoline-8-carbonitrile involves the Sandmeyer reaction of 8-amino-5-hydroxyquinoline. This route is favored for its relatively high yield and the commercial availability of the starting materials.

Synthetic_Routes cluster_0 Route A: Sandmeyer Reaction 5-Nitro-8-hydroxyquinoline 5-Nitro-8-hydroxyquinoline 8-Amino-5-hydroxyquinoline 8-Amino-5-hydroxyquinoline 5-Nitro-8-hydroxyquinoline->8-Amino-5-hydroxyquinoline Reduction (e.g., Pd/C, H2 or Hydrazine) Diazonium_Salt 8-Diazonium-5-hydroxyquinoline Salt 8-Amino-5-hydroxyquinoline->Diazonium_Salt Diazotization (NaNO2, HCl) Target_Product 5-Hydroxyquinoline-8-carbonitrile Diazonium_Salt->Target_Product Sandmeyer Cyanation (CuCN)

Caption: Primary synthetic route to 5-Hydroxyquinoline-8-carbonitrile.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Q1: My HPLC analysis shows a significant peak with a similar retention time to my product, but the mass spectrum is incorrect. What could this be?

Possible Cause: Incomplete diazotization or premature decomposition of the diazonium salt can lead to the formation of 5-hydroxyquinoline as a significant impurity. Additionally, if the temperature is not carefully controlled during the Sandmeyer reaction, the diazonium group can be replaced by a hydroxyl group from the aqueous solvent, also forming 5-hydroxyquinoline.

Causality: The diazonium salt of 8-amino-5-hydroxyquinoline is unstable at elevated temperatures. If the reaction mixture is allowed to warm up before the addition of the copper(I) cyanide, the diazonium group (-N₂⁺) can be readily displaced by water, leading to the formation of a hydroxyl group at the 8-position and regenerating 5-hydroxyquinoline.

Identification:

  • HPLC-MS: The impurity will have a molecular weight corresponding to 5-hydroxyquinoline (145.16 g/mol ).

  • ¹H NMR: The spectrum of the impurity will lack the characteristic downfield shift of the proton adjacent to the nitrile group and will show a different aromatic splitting pattern compared to the desired product. The spectrum for 5-hydroxyquinoline can be referenced for comparison.[1]

Mitigation and Purification:

  • Strict Temperature Control: Maintain a low temperature (0-5 °C) throughout the diazotization and Sandmeyer reaction steps.

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent localized overheating.

  • Purification:

    • Recrystallization: 5-Hydroxyquinoline-8-carbonitrile can often be purified by recrystallization from a suitable solvent system like ethanol/water or toluene. The difference in polarity between the nitrile and the hydroxyl-substituted impurity allows for effective separation.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.

Q2: I'm observing a high molecular weight impurity in my mass spectrum, especially after the reaction has been running for a long time. What is this?

Possible Cause: A common side reaction in the Sandmeyer reaction is the formation of biaryl impurities . In this case, it would be the coupling of two 5-hydroxyquinoline radicals, leading to various isomers of bis(5-hydroxyquinolyl).

Causality: The Sandmeyer reaction proceeds via a radical mechanism.[2] The aryl radical intermediate can, instead of reacting with the cyanide source, dimerize with another aryl radical present in the reaction mixture. This is more likely to occur if the concentration of the copper cyanide is too low or if the reaction is allowed to proceed for an extended period, increasing the lifetime of the radical species.

Identification:

  • HPLC-MS: Look for peaks with a mass corresponding to the dimer (approximately 318.3 g/mol ).

  • TLC: These impurities are typically much less polar than the desired product and will have a higher Rf value.

Mitigation and Purification:

  • Stoichiometry: Ensure an adequate excess of the copper(I) cyanide reagent is used to efficiently trap the aryl radical.

  • Reaction Time: Monitor the reaction progress by TLC or HPLC and quench it as soon as the starting material is consumed to minimize byproduct formation.

  • Purification: These high molecular weight, non-polar impurities are generally well-separated from the more polar product by recrystallization or column chromatography.

Q3: My final product has a persistent colored impurity, and the NMR shows broad peaks. What's the issue?

Possible Cause: The presence of residual copper salts complexed with the 5-hydroxyquinoline-8-carbonitrile product. 8-Hydroxyquinoline and its derivatives are potent chelating agents for metal ions.[3]

Causality: The copper(I) cyanide used in the Sandmeyer reaction can form stable complexes with the nitrogen of the quinoline ring and the hydroxyl group of the product. These copper complexes are often colored and can lead to line broadening in NMR spectra.

Identification:

  • Visual Inspection: The isolated product may have a green, blue, or brown tint.

  • NMR Spectroscopy: Paramagnetic copper(II) species, which can form via oxidation of the Cu(I) catalyst, can cause significant broadening of NMR signals.

  • Atomic Spectroscopy (ICP-MS/AAS): To quantify the amount of residual copper.

Mitigation and Purification:

  • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic extract with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) can effectively remove residual copper ions.

  • Filtration through a Plug of Silica/Celite: Passing a solution of the crude product through a short plug of silica gel or Celite® can help to adsorb the metal complexes.

  • Recrystallization: Recrystallization can also be effective in removing metal impurities, as the metal complexes may have different solubility profiles than the pure product.

Q4: My reaction seems to have stalled, and I have a significant amount of unreacted 8-amino-5-hydroxyquinoline. What went wrong?

Possible Cause: Incomplete diazotization of the starting material.

Causality: The formation of the diazonium salt is a critical step and is sensitive to several factors:

  • Acid Concentration: A sufficient concentration of a strong acid (typically HCl or H₂SO₄) is required to protonate the nitrous acid to form the reactive nitrosating species.

  • Nitrite Quality: The sodium nitrite used should be of high purity and not have degraded over time.

  • Temperature: As mentioned previously, the temperature must be kept low to prevent the premature decomposition of the diazonium salt.

Identification:

  • TLC/HPLC: Co-injection with an authentic sample of 8-amino-5-hydroxyquinoline will confirm the presence of the starting material.

Mitigation:

  • Optimize Diazotization Conditions:

    • Ensure at least 2.5-3 equivalents of acid are used relative to the amine.

    • Use freshly purchased, high-purity sodium nitrite.

    • Add the nitrite solution slowly and sub-surface to ensure efficient mixing and to maintain a low temperature.

  • Monitor Diazonium Salt Formation: While direct analysis is often difficult due to instability, a small aliquot can be quenched with a coupling agent (like 2-naphthol) to form a colored azo dye, indicating the presence of the diazonium salt.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 5-Hydroxyquinoline-8-carbonitrile?

A: 5-Hydroxyquinoline-8-carbonitrile should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is susceptible to oxidation and should be protected from light and moisture.

Q: How can I improve the overall yield of the synthesis?

A: To improve the yield, focus on optimizing each step of the reaction:

  • Reduction of the Nitro Group: Ensure the complete reduction of 5-nitro-8-hydroxyquinoline to 8-amino-5-hydroxyquinoline. Monitor the reaction by TLC or HPLC until no starting material is observed.

  • Diazotization: As detailed in the troubleshooting guide, precise control of temperature, acid concentration, and the rate of nitrite addition is critical.

  • Sandmeyer Reaction: Use a high-purity, active source of copper(I) cyanide. Ensure efficient stirring to maintain a homogenous reaction mixture.

Q: What are the key safety precautions to take during this synthesis?

A:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures at all times.

  • Cyanide: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 8-Amino-5-hydroxyquinoline from 5-Nitro-8-hydroxyquinoline
  • To a solution of 5-nitro-8-hydroxyquinoline (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 8-amino-5-hydroxyquinoline, which can be used in the next step without further purification if the purity is sufficient. A patent for a similar reduction using hydrazine hydrate is also available.[3]

Protocol 2: Synthesis of 5-Hydroxyquinoline-8-carbonitrile via Sandmeyer Reaction
  • Dissolve 8-amino-5-hydroxyquinoline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and neutralize with an aqueous solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, and/or Mass Spectrometry (MS).

  • Note: This is a general starting point. The method should be optimized and validated for your specific application.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Typical HPLC Elution OrderIdentification Notes
5-Hydroxyquinoline5-Hydroxyquinoline145.16Earlier than productLower mass, different fragmentation pattern in MS.
8-Amino-5-hydroxyquinoline8-Amino-5-hydroxyquinoline160.17Earlier than productStarting material, confirmed by co-injection.
Bis(5-hydroxyquinolyl)Bis(5-hydroxyquinolyl)~318.3Later than productHigh molecular weight, non-polar.
Copper Complex[Cu(C₁₀H₆N₂O)₂]VariesCan be broad or multiple peaksColored, causes NMR line broadening.

Visualizations

Troubleshooting_Workflow cluster_1 Impurity Analysis cluster_2 Reaction Optimization cluster_3 Purification Issues Problem_Observed Problem Observed in Synthesis Impurity_Peak_HPLC Unexpected Peak in HPLC Problem_Observed->Impurity_Peak_HPLC Low_Yield Low Yield / Stalled Reaction Problem_Observed->Low_Yield Colored_Product Colored Product / Broad NMR Problem_Observed->Colored_Product Analyze_MS Analyze Mass Spectrum Impurity_Peak_HPLC->Analyze_MS Check_Diazotization Verify Diazotization Conditions Low_Yield->Check_Diazotization Check_Metal_Contamination Suspect Metal Contamination Colored_Product->Check_Metal_Contamination Check_Retention_Time Check Retention Time Analyze_MS->Check_Retention_Time Identify_Impurity Identify_Impurity Check_Retention_Time->Identify_Impurity Compare with standards and known byproducts Check_Sandmeyer Verify Sandmeyer Conditions Check_Diazotization->Check_Sandmeyer Implement_Chelation_Wash Implement_Chelation_Wash Check_Metal_Contamination->Implement_Chelation_Wash Use EDTA wash

Sources

Optimization

Handling and safety precautions for 5-Hydroxyquinoline-8-carbonitrile

Welcome to the technical support resource for 5-Hydroxyquinoline-8-carbonitrile (CAS 936345-80-1). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Hydroxyquinoline-8-carbonitrile (CAS 936345-80-1). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and application of this compound in your experiments. My insights are drawn from extensive experience with heterocyclic compounds and a deep understanding of the challenges that can arise during their use in a laboratory setting. The information herein is structured to anticipate and address the practical questions and troubleshooting scenarios you may encounter.

I. Core Compound Properties and Safety Overview

5-Hydroxyquinoline-8-carbonitrile is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities.[1] The introduction of a nitrile group at the 8-position and a hydroxyl group at the 5-position can significantly influence its chemical reactivity, solubility, and biological profile.[2] Understanding these properties is paramount for its successful application and for ensuring laboratory safety.

Hazard Identification and GHS Classification

While a comprehensive, peer-reviewed safety data sheet for this specific molecule is not widely available, data from suppliers and structurally related compounds indicate the following hazards[3]:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of the compound may lead to adverse health effects.[3]
Causes skin irritationH315Direct contact with skin may cause redness and irritation.[3]
Causes serious eye irritationH319Contact with eyes can result in significant irritation.[3]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[3]

Signal Word: Warning[3]

It is crucial to handle this compound with the same level of caution as other potentially hazardous quinoline derivatives, which are known to be toxic if swallowed, may cause allergic skin reactions, and can cause serious eye damage.[][5]

II. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling, storage, and properties of 5-Hydroxyquinoline-8-carbonitrile.

Q1: What is the proper way to store this compound?

A1: 5-Hydroxyquinoline-8-carbonitrile should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][6] The recommended storage temperature is between 2-8°C.[3] Like many quinoline derivatives, it may be light-sensitive, so storage in an amber vial or a dark location is advisable to prevent degradation.[5][7]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. Always wear:

  • Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards are mandatory to prevent eye contact.[6]

  • Gloves: Wear appropriate chemical-resistant gloves. Given the skin irritation hazard, ensure gloves are regularly inspected for any signs of degradation or puncture.[6]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, handling should be done in a chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator is necessary.[6]

Q3: How do I properly dispose of waste containing 5-Hydroxyquinoline-8-carbonitrile?

A3: All waste containing this compound should be treated as hazardous.[9] Dispose of it in accordance with all federal, state, and local regulations. It is recommended to use a licensed hazardous material disposal company.[9] Do not dispose of it down the drain or in regular trash.

Q4: What are the best solvents for dissolving 5-Hydroxyquinoline-8-carbonitrile?

A4: Based on the properties of structurally similar compounds like 8-hydroxyquinoline, it is expected to have limited solubility in water but should be soluble in organic solvents such as ethanol, methanol, and acetone.[10][11] The solubility in aqueous solutions may be pH-dependent due to the presence of the phenolic hydroxyl group.[11]

III. Troubleshooting Guide for Experimental Applications

Encountering unexpected results is a common aspect of research. This section provides a logical framework for troubleshooting issues that may arise when using 5-Hydroxyquinoline-8-carbonitrile in biological assays.

Problem 1: Inconsistent or no biological activity observed.

  • Possible Cause 1: Compound Degradation.

    • Rationale: Improper storage (exposure to light, moisture, or elevated temperatures) can lead to the degradation of the compound.

    • Solution: Ensure the compound has been stored correctly at 2-8°C in a dry, dark environment.[3][7] If there is any doubt about the integrity of the stock, it is best to use a fresh, unopened vial.

  • Possible Cause 2: Poor Solubility in Assay Buffer.

    • Rationale: The compound may be precipitating out of the aqueous assay buffer, leading to a lower effective concentration.

    • Solution: First, visually inspect the wells for any signs of precipitation.[12] Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then diluting it into the final assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the biological system. If solubility issues persist, a serial dilution of the sample may be necessary to find the optimal concentration.[12]

  • Possible Cause 3: Interaction with Assay Components.

    • Rationale: The nitrile group is a versatile functional group that can undergo various chemical transformations.[2] It could potentially react with other components in your assay medium, leading to inactivation.

    • Solution: Review the composition of your assay buffer. If it contains strong reducing agents, for example, they could potentially react with the nitrile group. Running appropriate controls, including the compound in the assay buffer without the biological target, can help identify any compound instability issues.

Problem 2: High background signal or off-target effects.

  • Possible Cause 1: Intrinsic Fluorescence.

    • Rationale: The 8-hydroxyquinoline scaffold is known to be fluorescent and can chelate metal ions, which often enhances its fluorescence.[10] This can interfere with fluorescence-based assays.

    • Solution: Run a control experiment with the compound alone to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay. If there is significant overlap, you may need to consider a different detection method or subtract the background fluorescence from your experimental wells.

  • Possible Cause 2: Metal Chelation.

    • Rationale: The 8-hydroxyquinoline moiety is a potent metal chelator.[10] If your assay is sensitive to the concentration of metal ions (e.g., certain enzymatic assays), the compound could be indirectly affecting the results by sequestering these ions.

    • Solution: Investigate whether your biological system is dependent on specific metal ions. If so, you could consider supplementing the assay buffer with a slight excess of the required metal ion or using a different class of compound for your experiment.

IV. Experimental Protocol: Preparation of a Stock Solution

This protocol provides a standardized method for preparing a stock solution of 5-Hydroxyquinoline-8-carbonitrile for use in cell-based or biochemical assays.

Materials:

  • 5-Hydroxyquinoline-8-carbonitrile powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, allow the vial of 5-Hydroxyquinoline-8-carbonitrile to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes to fully dissolve the compound. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary. Visually confirm that all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

V. Safety Workflow Diagram: Spill Response

The following diagram outlines the critical steps for responding to a spill of 5-Hydroxyquinoline-8-carbonitrile powder.

SpillResponse cluster_InitialActions Immediate Actions cluster_Assessment Assess & Prepare cluster_Cleanup Contain & Clean cluster_FinalSteps Finalization Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert 1. Assess Assess Spill Size Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE 2. Contain Cover with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Sweep Gently Sweep into a Hazardous Waste Container Contain->Sweep 3. Clean Clean Spill Area with Soap and Water Sweep->Clean 4. Dispose Dispose of Waste via Licensed Contractor Clean->Dispose Report Document the Incident Dispose->Report 5.

Caption: Workflow for safe response to a solid spill of 5-Hydroxyquinoline-8-carbonitrile.

VI. References

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). Retrieved from a generic chemical supplier website.

  • SAFETY DATA SHEET. (2024). Sigma-Aldrich. Retrieved from a representative Sigma-Aldrich SDS for a related compound.

  • MATERIAL SAFETY DATA SHEETS 5-HYDROXYQUINOLINE. (n.d.). Cleanchem Laboratories. Retrieved from a representative SDS for a related compound.

  • SAFETY DATA SHEET. (2010). Fisher Scientific. Retrieved from a representative Fisher Scientific SDS for a related compound.

  • Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH. Retrieved from a representative Carl ROTH SDS for a related compound.

  • SAFETY DATA SHEET. (2010). Acros Organics. Retrieved from a representative Acros Organics SDS for a related compound.

  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from a relevant research article.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Understanding Quinoline Derivatives: The Significance of 8-Fluoroquinoline-3-carbonitrile. (2026). Retrieved from a chemical supplier's technical article.

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. (n.d.). Benchchem. Retrieved from a relevant technical note.

  • Method for preparing 5-amino-8-hydroxyquinoline. (n.d.). Google Patents. Retrieved from a relevant patent.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from a relevant review article.

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (n.d.). ResearchGate. Retrieved from a relevant research article.

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from a relevant review article.

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 8-Hydroxyquinoline (148-24-3). (n.d.). Chemical Effects in Biological Systems - NIH. Retrieved from [Link]

  • 8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • 5-Chloro-8-hydroxyquinoline. (n.d.). Solubility of Things. Retrieved from a general chemical information website.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 5-Hydroxyquinoline-8-carbonitrile and 8-hydroxyquinoline: A Comparative Analysis

In the landscape of chemical biology and materials science, the quinoline scaffold stands as a privileged structure, foundational to a vast array of functional molecules. Among its derivatives, 8-hydroxyquinoline (8-HQ),...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and materials science, the quinoline scaffold stands as a privileged structure, foundational to a vast array of functional molecules. Among its derivatives, 8-hydroxyquinoline (8-HQ), also known as oxine, is a classic and versatile chelating agent with a rich history in analytical chemistry and pharmacology.[1] The strategic introduction of functional groups onto this core structure can dramatically alter its physicochemical properties, opening new avenues for research and application. This guide provides an in-depth, objective comparison between the parent 8-HQ and its derivative, 5-Hydroxyquinoline-8-carbonitrile (5-HQC), with a focus on experimental data and the mechanistic rationale behind their differing behaviors. This analysis is designed to empower researchers, particularly those in drug development, to make informed decisions when selecting the appropriate quinoline derivative for their specific application.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between 8-HQ and 5-HQC lies in the substitution at the 8-position of the quinoline ring. While 8-HQ possesses a hydrogen atom at this position, 5-HQC features a nitrile (-C≡N) group. This seemingly minor alteration introduces significant electronic and steric changes that cascade into differing chemical and photophysical properties.

The nitrile group is a potent electron-withdrawing group, which decreases the electron density of the benzene ring to which it is attached.[2] This electronic perturbation directly influences the acidity of the hydroxyl group at the 5-position, the coordination chemistry with metal ions, and the molecule's fluorescence characteristics.

Here is a summary of their key physicochemical properties:

Property8-hydroxyquinoline (8-HQ)5-Hydroxyquinoline-8-carbonitrile (5-HQC)Rationale for Difference
Molecular Weight 145.16 g/mol [3]170.17 g/mol Addition of the nitrile group (-CN).
Melting Point 70-73 °C[4]174 °C[5]The nitrile group can participate in stronger intermolecular dipole-dipole interactions, leading to a more stable crystal lattice.
Solubility Practically insoluble in water; soluble in ethanol, acetone, chloroform, benzene, and dilute acids.[3][4]Generally lower solubility in non-polar solvents compared to 8-HQ, with some solubility in polar aprotic solvents like DMSO.The polar nitrile group increases overall molecular polarity, favoring solubility in more polar solvents.
pKa (hydroxyl group) ~9.8 (for the hydroxyl proton)Expected to be lower than 8-HQ.The electron-withdrawing nitrile group stabilizes the phenoxide anion, making the hydroxyl proton more acidic.
Fluorescence Weakly fluorescent in solution.Potentially higher intrinsic fluorescence.The electron-withdrawing nitrile group can modulate the electronic transitions and may reduce non-radiative decay pathways.

The Core Functionality: A Tale of Two Chelators

Both 8-HQ and 5-HQC are bidentate ligands, capable of forming stable complexes with a wide variety of metal ions by coordinating through the hydroxyl oxygen and the pyridine nitrogen.[6] This chelating ability is the cornerstone of their utility in diverse applications, from analytical reagents for gravimetric analysis to therapeutic agents targeting metalloenzymes.[7]

8-hydroxyquinoline (8-HQ): The Prototypical Chelator

8-HQ's ability to form insoluble chelate complexes with numerous metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺, has made it a staple in analytical chemistry.[3] In the realm of drug development, 8-HQ and its derivatives have been explored for their antimicrobial, antifungal, neuroprotective, and anticancer activities.[7][8][9] These biological effects are often attributed to their ability to modulate metal ion homeostasis within biological systems.[9][10]

A key feature of 8-HQ is the significant enhancement of its fluorescence upon chelation with certain metal ions.[6] This phenomenon, known as chelation-enhanced fluorescence (CHEF), arises from the increased rigidity of the molecule upon metal binding, which reduces non-radiative decay pathways.[6] This property is the basis for its use as a fluorescent sensor for metal ions.[7]

5-Hydroxyquinoline-8-carbonitrile (5-HQC): A Modulated Chelator

The introduction of the nitrile group in 5-HQC alters its chelation properties in several ways:

  • Modified Ligand Field: The electron-withdrawing nature of the nitrile group can influence the electron density on the coordinating atoms, thereby affecting the stability and electronic properties of the resulting metal complexes.

  • Steric Influence: The nitrile group introduces some steric bulk at the 8-position, which could influence the geometry and coordination number of the metal complexes formed.

  • Altered Photophysics: The nitrile group can significantly impact the fluorescence properties of both the free ligand and its metal complexes, potentially leading to shifts in excitation and emission wavelengths and changes in quantum yield. The nitrile group can also serve as a hydrogen bond acceptor, influencing interactions with the solvent or biological targets.[11]

These modifications can be strategically exploited. For instance, the altered electronic properties might lead to selective binding for certain metal ions over others, a desirable trait for developing specific sensors or targeted therapeutics. The changes in fluorescence could be harnessed to create sensors with different colorimetric or fluorometric responses.

Experimental Deep Dive: Fluorescence-Based Metal Ion Sensing

To illustrate the practical differences between 8-HQ and 5-HQC, we will outline a comparative experimental protocol for the detection of a target metal ion, such as Zn²⁺, using fluorescence spectroscopy. This experiment is designed to highlight the differences in their chelation-enhanced fluorescence response.

G A Prepare stock solutions of 8-HQ and 5-HQC in DMSO E Add 8-HQ or 5-HQC to each Zn2+ dilution (final ligand conc. ~10 µM) A->E B Prepare aqueous buffer (e.g., 20 mM HEPES, pH 7.4) D Create a series of dilutions of ZnCl2 in buffer B->D C Prepare stock solution of ZnCl2 in deionized water C->D D->E F Incubate samples for 15 min at room temperature E->F G Measure fluorescence spectra on a spectrofluorometer (e.g., Ex: 365 nm) F->G H Record emission intensity at λmax G->H I Plot fluorescence intensity vs. [Zn2+] for each compound H->I J Determine limit of detection (LOD) and binding constant (Ka) I->J K Compare the CHEF effect and sensitivity of 8-HQ and 5-HQC J->K

Sources

Comparative

A Comparative Analysis of 5-Hydroxyquinoline-8-carbonitrile and Other Quinoline Derivatives for Therapeutic Applications

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a wide spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of 5-Hydroxyquinoline-8-carbonitrile, a specific derivative of the versatile 8-hydroxyquinoline framework, and contrasts its potential therapeutic performance with other notable quinoline derivatives. While direct comparative experimental data for 5-Hydroxyquinoline-8-carbonitrile is limited in publicly accessible literature, this guide will leverage structure-activity relationships and data from closely related analogs to provide a scientifically grounded perspective on its potential in anticancer, antimicrobial, and neuroprotective applications.

The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives are renowned for their diverse biological activities, which include anticancer, antimicrobial, antifungal, antioxidant, antiviral, and anti-inflammatory properties.[1][3] A key feature of this scaffold is its ability to chelate metal ions, a mechanism often implicated in its biological effects.[4] The core structure, consisting of a pyridine ring fused to a phenol ring, allows for substitutions at various positions, enabling the fine-tuning of its therapeutic properties.

5-Hydroxyquinoline-8-carbonitrile: A Profile

5-Hydroxyquinoline-8-carbonitrile is a derivative of 8-hydroxyquinoline characterized by a nitrile (-CN) group at the 8-position and a hydroxyl (-OH) group at the 5-position. The presence of the electron-withdrawing nitrile group is significant, as studies on other quinoline derivatives have shown that such substitutions can enhance biological activity. For instance, the presence of strong electron-withdrawing groups in the styryl moiety of 8-hydroxyquinolines has been found to be critical for high anticancer activity. This suggests that the nitrile group in 5-Hydroxyquinoline-8-carbonitrile may confer potent biological properties.

Comparative Analysis of Biological Activities

This section compares the anticipated performance of 5-Hydroxyquinoline-8-carbonitrile with other quinoline derivatives based on available data for structurally similar compounds.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[5][6] Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxicity against various cancer cell lines.[7][8]

Comparison with 5-Nitro-8-hydroxyquinoline and Other Derivatives:

A study comparing the cytotoxicity of clioquinol with six analogs revealed that 5-nitro-8-hydroxyquinoline was the most toxic to cancer cell lines, with an IC50 value five to ten times lower than the other compounds.[9] The nitro group, like the nitrile group, is strongly electron-withdrawing. This suggests that 5-Hydroxyquinoline-8-carbonitrile could exhibit potent anticancer activity. The cytotoxicity of various 8-hydroxyquinoline derivatives against different cancer cell lines is presented in the table below, providing a benchmark for the potential efficacy of 5-Hydroxyquinoline-8-carbonitrile.

CompoundCancer Cell LineIC50 (µM)Reference
5-Nitro-8-hydroxyquinolineVarious~5-10 fold lower than Clioquinol[9]
7-Pyrrolidinomethyl-8-hydroxyquinolineLeukemiaGI50 = 14[7]
7-Morpholinomethyl-8-hydroxyquinolineLeukemiaLog GI50 = -5.09 M[7]
7-Diethylaminomethyl-8-hydroxyquinolineLeukemiaLog GI50 = -5.35 M[7]
[Pt(QCl)Cl2]·CH3OH (YLN1)MDA-MB-2315.49 ± 0.14[10]
[Pt(QBr)Cl2]·CH3OH (YLN2)MDA-MB-2317.09 ± 0.24[10]

Mechanism of Action: The anticancer activity of many quinoline derivatives is attributed to their ability to induce apoptosis, inhibit cell cycle progression, and disrupt angiogenesis.[5] The metal-chelating properties of 8-hydroxyquinolines can disrupt cellular processes that are dependent on metal ions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-Hydroxyquinoline-8-carbonitrile) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Visualization of a Potential Anticancer Mechanism

anticancer_mechanism 5-Hydroxyquinoline-8-carbonitrile 5-Hydroxyquinoline-8-carbonitrile Metal Ion Chelation Metal Ion Chelation 5-Hydroxyquinoline-8-carbonitrile->Metal Ion Chelation Enzyme Inhibition Enzyme Inhibition Metal Ion Chelation->Enzyme Inhibition ROS Production ROS Production Metal Ion Chelation->ROS Production Apoptosis Apoptosis Enzyme Inhibition->Apoptosis ROS Production->Apoptosis

Caption: Potential anticancer mechanism of 5-Hydroxyquinoline-8-carbonitrile.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with many compounds exhibiting potent activity against a broad spectrum of bacteria and fungi.[3][11][12][13]

Comparison with Other 8-Hydroxyquinoline Derivatives:

Various 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial activity. For example, a study on novel 8-hydroxyquinoline derivatives showed remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G.[8] The table below summarizes the minimum inhibitory concentrations (MIC) of several quinoline derivatives against different microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
8-hydroxyquinoline derivative (5)V. parahaemolyticus10⁻⁶[14]
8-hydroxyquinoline derivative (5)S. aureus10⁻⁶[14]
Benzimidazole-quinoline hybrid (6g)E. coli3.9[9]
Benzimidazole-quinoline hybrid (6g)P. aeruginosa3.9[9]
Benzimidazole-quinoline hybrid (6f)C. albicans19.2[9]

Mechanism of Action: The antimicrobial action of 8-hydroxyquinolines is often linked to their ability to chelate essential metal ions, thereby disrupting microbial metabolism and enzyme function.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualization of Antimicrobial Screening Workflow

antimicrobial_workflow A Prepare Bacterial/Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Test Compound B->C D Incubate C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for antimicrobial susceptibility testing.

Neuroprotective Effects

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]

Comparison with Other Quinolylnitrones and 8-Hydroxyquinoline Derivatives:

Quinolylnitrones derived from 8-hydroxyquinoline have shown potent neuroprotective effects in various in vitro and in vivo models.[12][16] These compounds often exhibit multifunctional properties, including antioxidant activity, metal chelation, and inhibition of key enzymes involved in neurodegeneration.[12] For instance, certain quinolylnitrones have demonstrated the ability to reduce neuronal cell death and oxidative stress.[16] While specific data on 5-Hydroxyquinoline-8-carbonitrile is not available, its structural similarity to other neuroprotective 8-hydroxyquinolines suggests it may also possess such properties.

Mechanism of Action: The neuroprotective effects of quinoline derivatives are often attributed to their ability to mitigate oxidative stress, chelate metal ions that contribute to protein aggregation, and modulate the activity of enzymes like cholinesterases and monoamine oxidases.[12]

Experimental Protocol: Neuroprotection Assay against Oxidative Stress

This protocol describes a method to evaluate the neuroprotective effect of a compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture: Culture neuronal cells in a suitable medium.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the presence of the test compound compared to H₂O₂ alone indicates a neuroprotective effect.

Visualization of a Potential Neuroprotective Pathway

neuroprotection_pathway Oxidative Stress Oxidative Stress Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death 5-Hydroxyquinoline-8-carbonitrile 5-Hydroxyquinoline-8-carbonitrile Antioxidant Effect Antioxidant Effect 5-Hydroxyquinoline-8-carbonitrile->Antioxidant Effect Metal Chelation Metal Chelation 5-Hydroxyquinoline-8-carbonitrile->Metal Chelation Antioxidant Effect->Neuronal Cell Death Inhibits Metal Chelation->Neuronal Cell Death Inhibits

Caption: Potential neuroprotective mechanism of 5-Hydroxyquinoline-8-carbonitrile.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 5-Hydroxyquinoline-8-carbonitrile is currently scarce, the structure-activity relationships derived from analogous 8-hydroxyquinoline derivatives provide a strong rationale for its potential as a potent anticancer, antimicrobial, and neuroprotective agent. The presence of the electron-withdrawing nitrile group is a key structural feature that warrants further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of 5-Hydroxyquinoline-8-carbonitrile. Direct comparative studies against established quinoline derivatives and standard drugs will be crucial to ascertain its therapeutic potential. Mechanistic studies will also be essential to elucidate the specific pathways through which it exerts its biological effects. The experimental protocols and comparative data presented in this guide offer a solid framework for initiating such investigations.

References

  • Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Antioxidants (Basel). 2023 Jun 9;12(6):1243. doi: 10.3390/antiox12061243. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. J Biomol Struct Dyn. 2022 Oct 5:1-41. doi: 10.1080/07391102.2022.2128549. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Pharmaceuticals (Basel). 2022 Nov; 15(11): 1375. [Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. J Pharm Pharmacol. 1999 May;51(5):543-8. doi: 10.1211/0022357991772826. [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Redox Biol. 2021 Jun; 42: 101931. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. J Taibah Univ Med Sci. 2020 Dec; 15(6): 487–494. [Link]

  • Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline derivatives. Journal of the Iranian Chemical Society. 2018;15(1):147-156. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants (Basel). 2023 Oct; 12(10): 1851. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2020 Sep 15;25(18):4279. doi: 10.3390/molecules25184279. [Link]

  • Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Redox Biol. 2023 Feb 17;60:102619. doi: 10.1016/j.redox.2023.102619. [Link]

  • 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers (Basel). 2023 Jul; 15(14): 3140. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. 2017;21(1):1-18. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules. 2012 Dec 20;18(1):103-16. doi: 10.3390/molecules18010103. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton Trans. 2021 Jan 26;50(4):1311-1319. doi: 10.1039/d0dt03964a. [Link]

  • Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Org Biomol Chem. 2020 Sep 21;18(36):7104-7121. doi: 10.1039/d0ob01453c. [Link]

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Antibiotics (Basel). 2023 May 10;12(5):886. doi: 10.3390/antibiotics12050886. [Link]

  • Neuroprotective features of carnosine in oxidative driven diseases. Brain Res. 2013 Nov 6;1537:289-301. doi: 10.1016/j.brainres.2013.09.027. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research. 2015;7(11):729-737. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. J Inorg Biochem. 2023 Mar 21;243:112200. doi: 10.1016/j.jinorgbio.2023.112200. [Link]

  • Synthesis and evaluation of 7,8,9,10-te - JOCPR. Journal of Chemical and Pharmaceutical Research. 2014;6(7):894-900. [Link]

  • Neuroprotective compounds from Reynoutria sachalinensis. Appl Biol Chem. 2017;60(3):263-269. doi: 10.1007/s12272-017-0918-x. [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett. 2009 Jun 18;279(1):35-41. doi: 10.1016/j.canlet.2009.01.025. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022;77(1):127-135. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals (Basel). 2026 Jan; 19(1): 180. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 5-Hydroxyquinoline-8-carbonitrile Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and material science, the quest for novel ligands that can form highly effective metal complexes is perpetual. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and material science, the quest for novel ligands that can form highly effective metal complexes is perpetual. Among the privileged scaffolds, quinoline derivatives have consistently demonstrated significant potential. This guide provides an in-depth technical comparison of metal complexes formed with 5-hydroxyquinoline-8-carbonitrile against other notable ligands. As a Senior Application Scientist, my aim is to synthesize the current understanding, grounded in experimental data, to elucidate the unique advantages conferred by the 8-carbonitrile substitution and to provide actionable insights for researchers in the field.

The Quinoline Scaffold: A Foundation of Versatility

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest due to their wide array of applications, particularly in medicinal chemistry.[1] The 8-hydroxyquinoline (8-HQ) moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of metal ions through its phenolic oxygen and heterocyclic nitrogen atoms.[2][3] These metal complexes have shown remarkable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The therapeutic potential of these complexes is often attributed to the synergistic effect of the ligand and the metal ion, where chelation can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes.[6]

The Unique Influence of the 8-Carbonitrile Moiety

The introduction of a carbonitrile (-C≡N) group at the 8-position of the 5-hydroxyquinoline scaffold is a strategic modification that significantly alters the electronic and steric properties of the ligand. This, in turn, influences the stability, geometry, and biological efficacy of the resulting metal complexes.

Electronic Effects: The nitrile group is a potent electron-withdrawing group. This property can modulate the electron density on the quinoline ring system and the donor atoms involved in chelation. This modulation can fine-tune the redox potential of the metal center in the complex, which is a critical factor in mechanisms of action such as the generation of reactive oxygen species (ROS) for anticancer activity.

Steric Considerations and Coordination Geometry: While the linear geometry of the nitrile group is minimally sterically hindering, its presence can influence the preferred coordination geometry of the resulting metal complexes, potentially leading to novel structures with unique biological activities.

Comparative Efficacy: A Synthesis of Available Data

Direct, head-to-head comparative studies of 5-hydroxyquinoline-8-carbonitrile metal complexes against a wide range of other ligands are not extensively documented in the current literature. However, by analyzing the performance of various substituted 8-hydroxyquinoline derivatives, we can extrapolate and build a strong case for the potential of 8-carbonitrile analogues.

Anticancer Activity

The anticancer activity of 8-hydroxyquinoline derivatives is a subject of intense research.[6][7] Metal complexes of these ligands are thought to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis via ROS generation, and proteasome inhibition.

A study on a cobalt(II) complex of 5-chloro-8-hydroxyquinoline demonstrated significant anticancer activity against the T-24 human bladder cancer cell line, with an IC50 value of 7.04 µM.[8] This activity was attributed to the induction of apoptosis through a mitochondrion-mediated pathway. Similarly, Rh(III) complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have shown enhanced cytotoxicity against multidrug-resistant cancer cell lines.[9][10]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected 8-Hydroxyquinoline Derivative Metal Complexes

ComplexCancer Cell LineIC50 (µM)Reference
Co(II)-(5-chloro-8-hydroxyquinoline)₂T-24 (Bladder)7.04 ± 0.06[8]
Rh(III)-(5-nitro-8-hydroxyquinoline-proline)MES-SA/Dx5 (Uterine Sarcoma)> 50[10]
Cu(II)-(8-hydroxyquinoline hydrazone)A549 (Lung)~5-10[6]

Note: This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison requires testing under identical experimental conditions.

Antimicrobial Activity

8-Hydroxyquinoline itself is a potent antimicrobial agent.[11] Its metal complexes often exhibit enhanced or broader-spectrum activity. The mechanism is believed to involve the chelation of metal ions essential for bacterial enzyme function and the increased lipophilicity of the complex, allowing for better penetration of microbial cell walls.

For instance, metal complexes of 8-hydroxyquinoline have shown high antimicrobial activity with zones of inhibition ranging from 15-28 mm against various Gram-positive and Gram-negative bacteria.[4][12] Another study synthesized a silver(I) complex of 8-hydroxyquinoline which showed notable antibacterial activity, particularly against Staphylococcus aureus and Proteus spp.[13]

The electronic modifications introduced by the 8-carbonitrile group could enhance the interaction of the metal complexes with microbial targets, potentially leading to improved antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm) of 8-Hydroxyquinoline Metal Complexes

ComplexS. aureusE. coliC. albicansReference
Co(II)-(8-HQ)₂252018[4]
Ni(II)-(8-HQ)₂221815[4]
Cu(II)-(8-HQ)₂282522[4]
Ag(I)-(8-HQ)1814-[13]

Note: Data is compiled from different sources and experimental conditions may vary.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their biological activity, are provided below.

Synthesis of 5-Hydroxyquinoline-8-carbonitrile Ligand

The synthesis of 5-hydroxyquinoline-8-carbonitrile can be adapted from established methods for similar quinoline derivatives. A plausible synthetic route involves the Skraup synthesis, a classic method for preparing quinolines.[14]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place a mixture of ortho-aminophenol and an oxidizing agent (e.g., ortho-nitrophenol or arsenic acid).

  • Reagent Addition: Slowly add a pre-cooled mixture of glycerol and concentrated sulfuric acid to the flask with constant stirring. The temperature should be carefully controlled to prevent the reaction from becoming too vigorous.

  • Heating: After the addition is complete, heat the reaction mixture under reflux for several hours.

  • Work-up: Cool the mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.

  • Purification: The crude 8-hydroxyquinoline is then filtered, washed, and can be further purified by recrystallization or column chromatography.

  • Cyanation: The introduction of the carbonitrile group at the 8-position can be achieved through a Sandmeyer-type reaction on a suitable precursor, such as 8-amino-5-hydroxyquinoline, or through palladium-catalyzed cyanation of an 8-halo-5-hydroxyquinoline derivative.

Synthesis of Metal Complexes

The synthesis of metal complexes with 5-hydroxyquinoline-8-carbonitrile can be performed using a general procedure.[4][13]

Step-by-Step Protocol:

  • Ligand Solution: Dissolve a specific molar amount of 5-hydroxyquinoline-8-carbonitrile in a suitable solvent (e.g., ethanol, methanol, or DMSO).

  • Metal Salt Solution: In a separate flask, dissolve the corresponding molar equivalent of the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) in the same solvent or water.

  • Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to obtain complexes with different stoichiometries.

  • pH Adjustment (if necessary): Adjust the pH of the mixture with a suitable base (e.g., sodium hydroxide or ammonia solution) to facilitate deprotonation of the hydroxyl group and promote complex formation.

  • Precipitation and Isolation: Stir the reaction mixture for a specified period at room temperature or with gentle heating. The resulting precipitate of the metal complex is then collected by filtration.

  • Washing and Drying: Wash the collected complex with the solvent to remove any unreacted starting materials and then dry it in a desiccator over a suitable drying agent.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Disk Diffusion Method

The agar disk diffusion method is a standard and widely used technique to determine the antimicrobial susceptibility of bacteria.[3][18][19][20]

Step-by-Step Protocol:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

  • Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Place sterile paper disks impregnated with known concentrations of the synthesized metal complexes onto the surface of the agar. A standard antibiotic can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Concepts

To better illustrate the key processes and relationships, the following diagrams are provided.

Chelation_Process Ligand 5-Hydroxyquinoline-8-carbonitrile Complex [M(5-hydroxyquinoline-8-carbonitrile)₂] Complex Ligand->Complex Chelation Metal Metal Ion (M²⁺) Metal->Complex Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation Synthesis Ligand & Complex Synthesis Characterization Spectroscopic & Analytical Characterization Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Screening Antimicrobial Antimicrobial Screening (Agar Diffusion) Characterization->Antimicrobial Screening Data_Analysis Data Analysis & Comparison Anticancer->Data_Analysis IC50 Determination Antimicrobial->Data_Analysis Zone of Inhibition Measurement

Caption: General workflow for synthesis and biological evaluation of metal complexes.

Conclusion and Future Directions

While direct comparative data for 5-hydroxyquinoline-8-carbonitrile metal complexes remains an area for further investigation, the analysis of related 8-hydroxyquinoline derivatives provides a strong rationale for their potential as highly effective therapeutic agents. The unique electronic properties imparted by the 8-carbonitrile substituent are hypothesized to enhance the biological activity of the corresponding metal complexes. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these promising compounds. Future research should focus on systematic comparative studies to quantify the efficacy of 5-hydroxyquinoline-8-carbonitrile metal complexes against a panel of other well-established ligands, thereby solidifying their position in the development of new and improved metallodrugs.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 24(1), 593. [Link]

  • (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Nagy, V. E., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. PubMed, 36614037. [Link]

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • (2025). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

  • Correia, I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1247075. [Link]

  • (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • (2018). Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. ResearchGate. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4958. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Rasheed, R. T. (2012). Synthesis of new metal complexes derived from 5-nitroso 8-hydroxy quinoline and Salicylidene P-imino acetophenone with Fe(II), Co(II), Ni(II) and Cu(II) ions. Journal of Al-Nahrain University, 15(4), 68-73. [Link]

  • (1951). Process for the manufacture of 8-hydroxy quinoline.
  • (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • (2017). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]

  • (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

  • (2017). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Hydroxyquinoline-8-carbonitrile Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds, celebrated for their diverse biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds, celebrated for their diverse biological activities, including antitumor, antibacterial, and antimalarial properties.[1][2][3] The specific subclass of 5-Hydroxyquinoline-8-carbonitrile and its analogues presents a unique synthetic challenge. The introduction of substituents onto the quinoline core can lead to a variety of positional isomers, each with potentially distinct physicochemical properties and pharmacological effects. Therefore, unambiguous structural validation is not merely a procedural step but a critical cornerstone for ensuring the reliability and reproducibility of subsequent research and development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these derivatives. It moves beyond a simple listing of methods to explain the underlying causality for experimental choices, offering field-proven insights into creating a self-validating analytical workflow.

The Core Challenge: Differentiating Positional Isomers

The synthesis of a substituted 5-hydroxyquinoline-8-carbonitrile can potentially yield several isomers. For instance, a common ambiguity arises in distinguishing the intended product from a closely related isomer, such as a 7-substituted variant. These subtle differences in substituent position can be difficult to discern without a multi-faceted analytical approach. This guide will use the hypothetical differentiation between 5-Hydroxyquinoline-8-carbonitrile and the isomeric 7-Hydroxyquinoline-8-carbonitrile as a running example to illustrate the power and limitations of each technique.

Part 1: The Spectroscopic Workhorses for Initial Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary tools for the initial structural assessment of novel quinoline derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is unparalleled in its ability to map the precise connectivity of atoms within a molecule.[6] For quinoline derivatives, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive structural picture.

Causality Behind the Experiment: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[6][7] The arrangement of substituents on the quinoline ring creates a unique electronic landscape, resulting in a distinct "fingerprint" of chemical shifts and coupling constants for each isomer.

Key Differentiating Analyses:

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and their integration values provide the initial proton count and proximity information. For our example, the protons on the carbocyclic ring (positions 5, 6, and 7) will show distinct patterns for the 5-hydroxy vs. the 7-hydroxy isomer.

  • ¹³C NMR: This technique reveals the number of unique carbon environments in the molecule. The chemical shift of the carbon atoms directly bonded to the hydroxyl (-OH) and cyano (-CN) groups are particularly diagnostic.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for unambiguously connecting different parts of the molecule.[4] It detects correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary (non-protonated) carbons, such as C5, C8, and the nitrile carbon.

Workflow for NMR-Based Structural Validation

Sources

Validation

A Comparative Guide to the Biological Activity of Substituted 8-Hydroxyquinolines

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry. This bicyclic aromatic heterocycle, consisting of a pyridine ring fused to a phenol, possesses a remarkable capaci...

Author: BenchChem Technical Support Team. Date: February 2026

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry. This bicyclic aromatic heterocycle, consisting of a pyridine ring fused to a phenol, possesses a remarkable capacity for metal ion chelation, a property that underpins its diverse and potent biological activities.[1][2] For decades, researchers have leveraged this unique physicochemical characteristic to develop a vast library of substituted derivatives. These compounds demonstrate a wide spectrum of pharmacological effects, including potent antimicrobial, anticancer, and neuroprotective actions.[1][3][4][5]

This guide provides a comparative analysis of the biological activities of substituted 8-hydroxyquinolines, moving beyond a simple catalog of findings. We will explore the causal mechanisms behind their efficacy, present comparative experimental data, and provide validated protocols to empower researchers in drug discovery and development. The narrative is structured around the three most prominent and therapeutically relevant activities of the 8-HQ scaffold.

Antimicrobial Activity: Disrupting Microbial Homeostasis

The long-established use of 8-hydroxyquinoline and its derivatives as antimicrobial agents stems primarily from their ability to disrupt the delicate metal homeostasis within bacterial and fungal cells.[6][7] This mechanism offers a robust line of attack, particularly against drug-resistant strains.

Causality of Experimental Approach: The Chelation Mechanism

The core principle of 8-HQ's antimicrobial action is the sequestration of essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺). These metal ions are critical cofactors for a multitude of metabolic enzymes involved in cellular respiration and DNA replication. By forming stable coordination complexes with these ions, 8-HQ derivatives effectively starve the microbes of these essential nutrients, leading to a cascade of metabolic failures and growth inhibition.[8] Furthermore, the lipophilic nature of the 8-HQ scaffold facilitates its transport across microbial cell membranes. The structure-activity relationship (SAR) is critical; substitutions on the quinoline ring, particularly halogenation, can enhance this lipophilicity and, consequently, the antimicrobial potency.[2]

Comparative Performance: In Vitro Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the gold standard for quantifying antimicrobial activity. The table below compares the performance of several substituted 8-hydroxyquinolines against clinically relevant pathogens.

Compound/DerivativeTarget OrganismMIC (µg/mL)Key Structural FeatureReference
PH176 Methicillin-Resistant S. aureus (MRSA)16 (MIC₅₀)Undisclosed derivative[9]
PH265 Cryptococcus neoformans0.5 - 1Undisclosed derivative[10]
PH276 Candida auris0.5 - 8Undisclosed derivative[10]
Clioquinol Gram-negative bacteriaEnhanced activity5-chloro-7-iodo-8-hydroxyquinoline[2]
Nitroxoline A. baumanniiStrong activity5-nitro-8-hydroxyquinoline[2]

Note: MIC₅₀ refers to the concentration that inhibits 50% of the tested isolates.

Self-Validating Protocol: Broth Microdilution for MIC Determination

This protocol is a cornerstone of antimicrobial susceptibility testing, providing a quantitative and reproducible measure of a compound's activity. Its self-validating nature comes from the inclusion of positive (microbe, no drug) and negative (no microbe) controls.

Methodology:

  • Preparation of Stock Solution: Dissolve the test 8-HQ derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay stock Prepare 8-HQ Stock Solution (in DMSO) dilution Perform 2-Fold Serial Dilution of 8-HQ in Growth Medium stock->dilution inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to All Test & Positive Control Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read Visually Inspect for Growth Determine Lowest Concentration with No Growth (MIC) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: A Multi-Pronged Assault

Substituted 8-hydroxyquinolines represent a promising class of anticancer agents due to their ability to attack cancer cells through multiple, often synergistic, mechanisms.[3][8] This contrasts with many targeted therapies that can be circumvented by single-point mutations.

Causality of Experimental Approach: Key Mechanisms of Action
  • Redox Cycling and ROS Generation: A primary mechanism involves the chelation of intracellular copper ions.[11] Cancer cells often have elevated copper levels. 8-HQ-copper complexes can participate in redox cycling reactions, catalytically generating high levels of reactive oxygen species (ROS). This overwhelming oxidative stress damages DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[11] The choice to measure ROS levels and apoptosis markers is a direct validation of this hypothesis.

  • Enzyme Inhibition: Specific 8-HQ derivatives can act as potent inhibitors of kinases crucial for cancer cell survival and proliferation, such as Pim-1 kinase.[12] The interaction of the 8-hydroxyquinoline 7-carboxylic acid moiety with the ATP-binding site of the kinase is a key example of targeted inhibition.[12]

  • DNA Damage and Telomerase Suppression: The planar quinoline structure can intercalate into DNA, disrupting replication and transcription.[12] Furthermore, certain platinum(II) complexes of 8-HQ derivatives have been shown to induce significant DNA damage and downregulate the expression of hTERT, the catalytic subunit of telomerase, which is essential for immortalization in most cancer cells.[13]

Comparative Performance: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) value from a cytotoxicity assay is a key metric for comparing the potency of anticancer compounds.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Proposed MechanismReference
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Liver)~17.5*Cytotoxicity[14]
YLN1 [Pt(QCl)Cl₂]MDA-MB-231 (Breast)5.49DNA Damage, hTERT Suppression[13]
YLN2 [Pt(QBr)Cl₂]MDA-MB-231 (Breast)7.09DNA Damage, hTERT Suppression[13]
Compound 5 PC-3 (Prostate)1.29Pim-1 Kinase Inhibition[12]

*Converted from 6.25 µg/mL for comparison.

Self-Validating Protocol: MTT Assay for Cytotoxicity

The MTT assay is a robust, colorimetric method to assess cell viability. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells. The amount of colored formazan product is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test 8-HQ derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (e.g., DMSO) control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value.

Signaling Pathway: ROS-Mediated Apoptosis

ROS_Apoptosis HQ_Cu 8-HQ Derivative + Cu²⁺ ROS Increased ROS (Oxidative Stress) HQ_Cu->ROS Redox Cycling Mito Mitochondrial Damage ROS->Mito Induces Caspase Caspase Activation Mito->Caspase Releases Cytochrome c Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: ROS-mediated apoptosis induced by 8-HQ copper complexes.

Neuroprotective Activity: Combating Neurodegeneration

Metal dyshomeostasis and oxidative stress are central to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5] The unique properties of 8-HQ derivatives make them promising multifunctional therapeutic agents to combat these complex diseases.

Causality of Experimental Approach: Targeting Pathological Pathways
  • Metal Chelation: The brains of patients with Alzheimer's disease often show localized accumulations of iron, copper, and zinc, which can promote amyloid-beta aggregation and generate oxidative stress through Fenton-like reactions.[5] 8-HQ derivatives are designed to be brain-permeable chelators that can sequester these excess metal ions, thereby mitigating their neurotoxic effects.

  • MAO-B Inhibition: Monoamine oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine. Its activity also produces hydrogen peroxide (H₂O₂), a source of oxidative stress in neurons.[15] Inhibiting MAO-B with 8-HQ derivatives offers a dual benefit: it preserves dopamine levels (critical for Parkinson's disease) and reduces oxidative damage.[5][15] This provides a clear rationale for using MAO inhibition assays as a primary screening method.

  • Cholinesterase Inhibition: Some derivatives have also been developed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's therapy.[15]

Comparative Performance: Neuroprotective Bioactivities
Compound/DerivativeTargetIC₅₀Therapeutic RelevanceReference
QN 19 Human BChE1.06 nMAlzheimer's Disease[15]
QN 19 Human MAO-B4.46 µMParkinson's/Alzheimer's[15]
M30 Metal ChelationFe³⁺ > Cu²⁺ > Zn²⁺Neuroprotection[5]
HLA-20 Metal ChelationFe³⁺ > Cu²⁺ > Zn²⁺Neuroprotection[5]
Self-Validating Protocol: In Vitro MAO-B Inhibition Assay

This fluorometric assay provides a direct measure of a compound's ability to inhibit MAO-B enzyme activity. It is highly specific and reproducible.

Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human MAO-B enzyme and a suitable substrate/probe system (e.g., one that produces a fluorescent product like resorufin upon oxidation).

  • Compound Incubation: In a black 96-well plate, pre-incubate the MAO-B enzyme with various concentrations of the test 8-HQ derivative for a set time (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture to all wells.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the MAO-B activity.

  • IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Neuroprotection

Neuroprotection_Workflow cluster_stress Pathological Stressors cluster_hq 8-HQ Derivative Action Metals Excess Metal Ions (Fe²⁺, Cu²⁺) HQ_Chelate Metal Chelation Metals->HQ_Chelate Blocks ROS Oxidative Stress (ROS Production) Metals->ROS Fenton Reaction MAO MAO-B Activity HQ_Inhibit MAO-B Inhibition MAO->HQ_Inhibit Blocks MAO->ROS H₂O₂ Production Neuron Neuronal Damage ROS->Neuron

Caption: Dual neuroprotective mechanisms of 8-HQ derivatives.

Conclusion and Future Outlook

The 8-hydroxyquinoline scaffold continues to be a fertile ground for the development of novel therapeutics. Its inherent metal-chelating ability provides a powerful and multifaceted mechanism of action against a range of diseases. The comparative data clearly show that strategic substitution on the quinoline ring is a critical determinant of biological activity and target specificity. For instance, halogenation at the C5 and C7 positions often enhances antimicrobial and anticancer effects, while modifications at the C2 and C5 positions have yielded potent neuroprotective agents.[16]

Future research will likely focus on the development of hybrid molecules that combine the 8-HQ scaffold with other pharmacophores to achieve enhanced target specificity and synergistic effects. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be essential to translate their potent in vitro activities into clinically successful therapies. The experimental frameworks provided herein offer a validated starting point for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical entity.

References

  • Saadeh, H. A., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4198. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 11, 1147–1168. [Link]

  • ResearchGate. (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives. [Link]

  • Saadeh, H. A., Sweidan, K., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Chan, K. F., Zhao, Y., & Liu, L. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS medicinal chemistry letters, 4(1), 100–104. [Link]

  • Pizzuti, K., de Almeida, M. R., da Silva, P. A., Fuentefria, A. M., & Haas, S. E. (2022). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future microbiology, 17, 357–367. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • El Faydy, M., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(19), 6845. [Link]

  • G-L, M., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Acta pharmaceutica Sinica. B, 12(1), 223–244. [Link]

  • Dias, A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1147775. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [Link]

  • Kadela-Tomanek, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(11), 3569. [Link]

  • de Almeida, M. R., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(4), 438. [Link]

  • Qin, Q.-P., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Dalton transactions, 51(24), 9405–9415. [Link]

  • IntechOpen. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxyquinoline-8-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxyquinoline-8-carbonitrile
© Copyright 2026 BenchChem. All Rights Reserved.